Product packaging for Ainsliadimer A(Cat. No.:CAS No. 1039431-94-1)

Ainsliadimer A

Cat. No.: B605252
CAS No.: 1039431-94-1
M. Wt: 506.6
InChI Key: QYIHABZOQGFHJO-FUNKSDCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ainsliadimer A (CAS 1039431-94-1) is a structurally complex, natural sesquiterpene lactone dimer isolated from the plant Ainsliaea macrocephala . It functions as a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway . Its unique mechanism involves covalently binding to a conserved cysteine residue (Cys46) on both IKKα and IKKβ subunits, leading to the suppression of both the canonical and non-canonical NF-κB pathways activated by diverse stimuli such as TNF-α and LPS . By inhibiting IKK, this compound effectively blocks the phosphorylation and degradation of IκBα, preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-survival and inflammatory genes . This action underlies its potent anti-inflammatory activity, demonstrated by its ability to attenuate the release of cytokines like TNF-α, IL-6, and IL-1β in vivo . Furthermore, this compound exerts robust anti-tumor effects by inducing cell cycle arrest in the G2/M phase, promoting apoptosis, and causing mitochondrial dysfunction through altered membrane potential, inhibited respiration, and reduced ATP production . Recent research has revealed an additional molecular target: this compound directly binds to and inhibits the enzymatic activities of Peroxiredoxin 1 and 2 (PRDX1/2) . This inhibition leads to a accumulation of reactive oxygen species (ROS), which contributes to the induction of apoptosis, particularly in colorectal cancer cells . With its well-defined targets and mechanisms, this compound is a valuable research tool for investigating the NF-κB pathway, studying inflammatory diseases, and developing novel anticancer strategies. All products are For Research Use Only and not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34O7 B605252 Ainsliadimer A CAS No. 1039431-94-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1039431-94-1

Molecular Formula

C30H34O7

Molecular Weight

506.6

IUPAC Name

(3aR,3a'R,6aS,6a'S,7a'R,9S,9aS,9bR,10a'R,10b'R,10c'R)-7a',10a'-dihydroxy-3,3',6,6'-tetramethyleneicosahydro-2H-spiro[azuleno[4,5-b]furan-9,8'-cyclopenta[2,3]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione

InChI

InChI=1S/C30H34O7/c1-13-5-7-17-15(3)26(32)36-24(17)22-19(13)11-21(31)28(22)9-10-29(34)23-20(12-30(28,29)35)14(2)6-8-18-16(4)27(33)37-25(18)23/h17-20,22-25,34-35H,1-12H2/t17-,18-,19-,20-,22-,23-,24-,25-,28+,29-,30-/m1/s1

InChI Key

QYIHABZOQGFHJO-FUNKSDCQSA-N

SMILES

O=C(O[C@@H]([C@@H]1[C@@]2([C@]([C@](CC2)(O)[C@H]3[C@@H]([C@H](CC4)C5=C)OC5=O)(O)C[C@@H]3C4=C)C(C[C@H]61)=O)[C@@H]7CCC6=C)C7=C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Ainsliadimer A;  Ainsliadimer A

Origin of Product

United States

Foundational & Exploratory

Isolation of Ainsliadimer A from Ainsliaea macrocephala: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Ainsliadimer A, a sesquiterpene lactone dimer with significant anti-inflammatory and potential anticancer properties, from the plant Ainsliaea macrocephala. This document details the experimental protocols for extraction, fractionation, and purification, presents key quantitative data, and illustrates the relevant biological signaling pathway.

Introduction

Ainsliaea macrocephala, a perennial herb belonging to the Asteraceae family, is primarily distributed in the southwestern regions of China and has been utilized in traditional Chinese medicine.[1] Phytochemical investigations have revealed that the genus Ainsliaea is a rich source of sesquiterpenoids, particularly guaianolides and eudesmanolides.[1][2] Among the diverse chemical constituents isolated from Ainsliaea macrocephala, this compound has emerged as a compound of significant interest due to its unique chemical structure and potent biological activities.[3]

This compound is a dimeric sesquiterpene lactone with an unusual carbon skeleton.[3] Its structure was first elucidated through spectroscopic analysis and confirmed by single-crystal X-ray diffraction.[3] Subsequent studies have demonstrated that this compound exerts potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO).[3][4] Furthermore, it has been identified as a selective inhibitor of IKKα/β, key kinases in the NF-κB signaling pathway, highlighting its potential for development as an anti-inflammatory and anticancer therapeutic agent.[5]

This guide aims to provide researchers and drug development professionals with a detailed methodology for the isolation and characterization of this compound, facilitating further investigation into its pharmacological properties and therapeutic potential.

Experimental Protocols

The following protocols are synthesized from established methodologies for the isolation of this compound and other sesquiterpenoids from Ainsliaea macrocephala.[1][3]

Plant Material

Whole plants of Ainsliaea macrocephala were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference.[1] The plant material was air-dried and powdered before extraction.[3]

Extraction and Fractionation

A detailed workflow for the extraction and fractionation of this compound is presented below.

G cluster_extraction Extraction cluster_partition Solvent Partitioning cluster_chromatography Chromatographic Purification plant Powdered Ainsliaea macrocephala (12 kg) reflux Reflux with 95% Ethanol (3 x 2h) plant->reflux concentrate1 Concentrate in vacuo reflux->concentrate1 aqueous_residue Aqueous Residue concentrate1->aqueous_residue pe_extract Petroleum Ether Extract aqueous_residue->pe_extract Extract with Petroleum Ether etoh_extract EtOAc Extract aqueous_residue->etoh_extract Extract with EtOAc nbuoh_extract n-BuOH Extract aqueous_residue->nbuoh_extract Extract with n-BuOH silica_gel Silica Gel Column Chromatography etoh_extract->silica_gel Apply to Column fractions Collect Fractions silica_gel->fractions Elute with CHCl3/MeOH gradient sephadex Sephadex LH-20 Column fractions->sephadex rp18 RP-18 Column sephadex->rp18 hplc Preparative HPLC rp18->hplc ainsliadimer_a This compound hplc->ainsliadimer_a G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by this compound stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->IKK_complex Activation IkBa_p50_p65 IκBα-p50/p65 Complex (Inactive NF-κB) IKK_complex->IkBa_p50_p65 Phosphorylation p_IkBa p-IκBα IkBa_p50_p65->p_IkBa p50_p65 p50/p65 (Active NF-κB) IkBa_p50_p65->p50_p65 proteasome Proteasome p_IkBa->proteasome Ubiquitination & Degradation nucleus Nucleus p50_p65->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription Activation ainsliadimer_a This compound ainsliadimer_a->IKK_complex Inhibition

References

Ainsliadimer A: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainsliadimer A, a naturally occurring sesquiterpenoid dimer isolated from Ainsliaea macrocephala, has emerged as a potent bioactive compound with significant anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used for its evaluation. The primary mechanism of action for this compound is the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. It achieves this by selectively and covalently binding to a conserved cysteine residue (Cys46) on IκB kinase (IKK) α and β subunits, leading to the suppression of both canonical and non-canonical NF-κB pathways.[1] This inhibition subsequently blocks downstream inflammatory and pro-survival signaling, making this compound a promising candidate for the development of novel therapeutics for cancer and inflammatory diseases.[1]

Core Biological Activity: Anti-inflammatory and Anticancer Effects

This compound exhibits a dual role as a potent anti-inflammatory and anticancer agent, primarily through its targeted inhibition of the NF-κB signaling pathway.[1] Aberrant NF-κB activation is a hallmark of many chronic inflammatory diseases and various types of cancer.[1][2] By targeting the IKKα/β kinases, this compound effectively blocks the cascade that leads to the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory and pro-survival genes.[1] This targeted action has been shown to induce cancer cell death and suppress tumor growth in vivo.[1] Furthermore, it effectively represses endotoxin-mediated inflammatory responses, highlighting its therapeutic potential.[1]

Quantitative Data on Biological Activity

The following table summarizes the quantitative data on the biological activity of this compound from published studies.

Biological Activity Cell Line/Model Parameter Value Reference
Inhibition of NF-κB Activation (TNF-α induced)HeLa CellsIC508 µM[3]
Inhibition of IKKβ Kinase ActivityIn vitroIC50~2.5 µM[1]
Induction of Cell DeathVarious Cancer Cells--[1]
Repression of Tumor GrowthIn vivo (Mouse Model)--[1][3]
Repression of Endotoxin-mediated InflammationIn vivo (Mouse Model)--[1]

Note: Specific IC50 values for cell death in various cancer cell lines and detailed quantitative data on in vivo tumor growth and inflammation repression require access to the full-text articles and supplementary information of the cited literature.

Signaling Pathways

The primary signaling pathway affected by this compound is the NF-κB pathway. The following diagram illustrates the mechanism of inhibition.

NF_kappa_B_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates Ainsliadimer_A This compound Ainsliadimer_A->IKK_Complex Covalently binds to Cys46 & Inhibits NF_κB NF-κB (p65/p50) IκBα->NF_κB Sequesters IκBα_P p-IκBα IκBα->IκBα_P NF_κB_nuc NF-κB (p65/p50) NF_κB->NF_κB_nuc Translocates Ub Ubiquitination & Degradation IκBα_P->Ub Gene_Transcription Pro-inflammatory & Pro-survival Gene Transcription NF_κB_nuc->Gene_Transcription Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

NF-κB Luciferase Reporter Assay
  • Objective: To quantify the inhibitory effect of this compound on NF-κB activation.

  • Methodology:

    • HEK293T cells are transiently transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase plasmid (as an internal control).

    • After 24 hours, the cells are pre-treated with varying concentrations of this compound for 1 hour.

    • The cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for 8 hours.

    • Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system.

    • The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

    • The IC50 value is calculated from the dose-response curve.

In vitro IKKβ Kinase Assay
  • Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of IKKβ.

  • Methodology:

    • Recombinant active IKKβ is incubated with a substrate, such as a GST-IκBα fragment.

    • The kinase reaction is initiated by the addition of ATP in a kinase reaction buffer.

    • This compound at various concentrations is included in the reaction mixture.

    • The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C and then stopped.

    • The phosphorylation of the substrate is quantified, typically using a phosphospecific antibody in an ELISA format or by detecting radiolabeled ATP incorporation.

    • The IC50 value is determined from the dose-dependent inhibition of IKKβ activity.

Covalent Binding Assay
  • Objective: To confirm the covalent binding of this compound to IKKβ.

  • Methodology:

    • Recombinant IKKβ is incubated with this compound.

    • The protein-drug conjugate is then subjected to mass spectrometry analysis.

    • An increase in the molecular weight of IKKβ corresponding to the molecular weight of this compound indicates covalent binding.

    • To identify the specific binding site, the protein-drug conjugate is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.

    • The peptide fragment containing the modification is sequenced to identify the specific amino acid residue (Cys46) that is covalently bound to this compound.

Experimental Workflow for Target Identification

The following diagram illustrates a typical workflow for identifying the molecular target of a natural product like this compound.

Target_Identification_Workflow Natural_Product This compound (Bioactive Natural Product) Probe_Synthesis Synthesis of Biotinylated This compound Probe Natural_Product->Probe_Synthesis Cell_Lysate Cell Lysate Incubation Probe_Synthesis->Cell_Lysate Affinity_Purification Affinity Purification (Streptavidin Beads) Cell_Lysate->Affinity_Purification Protein_Elution Elution of Bound Proteins Affinity_Purification->Protein_Elution SDS_PAGE SDS-PAGE and In-gel Digestion Protein_Elution->SDS_PAGE Mass_Spectrometry LC-MS/MS Analysis SDS_PAGE->Mass_Spectrometry Target_Identification Protein Identification (IKKα/β) Mass_Spectrometry->Target_Identification

Caption: Workflow for identifying the molecular target of this compound.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and anticancer activities. Its specific covalent targeting of IKKα/β provides a clear mechanism of action and a strong rationale for its further development. Future research should focus on detailed preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety profile. Lead optimization through medicinal chemistry efforts could also be pursued to enhance its potency and drug-like properties, paving the way for its potential clinical application in treating a range of human diseases.

References

Ainsliadimer A: An In-Depth Technical Guide on its Mechanism of Action as a Potent NF-κB Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ainsliadimer A, a sesquiterpenoid dimer isolated from Ainsliaea macrocephala, has emerged as a compelling natural product with significant anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, focusing on its direct interaction with the IκB kinase (IKK) complex, a critical node in the nuclear factor-κB (NF-κB) signaling pathway. This document details the quantitative biochemical data defining this interaction, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the signaling pathways and experimental workflows involved.

Core Mechanism of Action: Covalent and Allosteric Inhibition of IKKα and IKKβ

The primary mechanism through which this compound exerts its biological effects is the potent and specific inhibition of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).[1][3] this compound functions as a covalent, irreversible, and allosteric inhibitor of both IKKα and IKKβ.[1][3]

1.1. Covalent Binding to a Conserved Cysteine Residue

This compound possesses a reactive α,β-unsaturated carbonyl group that acts as a Michael acceptor.[3] This functional group enables it to form a covalent bond with a specific and highly conserved cysteine residue, Cys46, located in the activation loop of both IKKα and IKKβ.[1][3][4] This covalent modification has been confirmed through site-directed mutagenesis studies, where mutation of Cys46 to alanine rendered IKKβ insensitive to inhibition by this compound.[4]

1.2. Allosteric Inhibition

The binding of this compound to Cys46 occurs at an allosteric site, distinct from the ATP-binding pocket of the kinases.[1][3] This allosteric modulation prevents the conformational changes necessary for kinase activation, thereby inhibiting the phosphorylation of the IκBα substrate.[1][3] This mode of action provides a high degree of selectivity for IKKα and IKKβ over other kinases.

1.3. Inhibition of Canonical and Non-Canonical NF-κB Pathways

By targeting both IKKα and IKKβ, this compound effectively blocks both the canonical and non-canonical NF-κB signaling pathways.[1] In the canonical pathway, inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the p50/p65 NF-κB dimer in the cytoplasm.[5] In the non-canonical pathway, inhibition of IKKα prevents the processing of p100 to p52, a crucial step for the activation of this branch of NF-κB signaling.[1]

Quantitative Data

The interaction of this compound with its target has been characterized by key biochemical parameters.

ParameterValueTargetMethodReference
Ki 30.25 nMIKKβEnzyme Kinetics[3]
Kinact 7.74 min⁻¹IKKβEnzyme Kinetics[3]

Biological Consequences of IKK Inhibition by this compound

The inhibition of the NF-κB pathway by this compound leads to significant downstream biological effects, including anti-inflammatory and anti-cancer activities.

3.1. Anti-Inflammatory Effects

In cellular and in vivo models of inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and mediators.[1] For instance, in a mouse model of lipopolysaccharide (LPS)-induced endotoxic shock, administration of this compound led to a significant reduction in serum levels of inflammatory cytokines.[6][7][8][9]

3.2. Anti-Cancer Effects

The constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and metastasis.[2] By inhibiting NF-κB, this compound induces apoptosis in various cancer cell lines.[1] Its efficacy has also been demonstrated in in vivo xenograft tumor models, where it has been shown to suppress tumor growth.[1][10][11][12][13][14]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided in the DOT language.

This compound Signaling Pathway

AinsliadimerA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKKα IKKβ NEMO Receptor->IKK_complex Activation IkBa IkBa IKK_complex->IkBa Phosphorylation p50_p65 p50/p65 IkBa->p50_p65 Inhibition Ub_Proteasome Ubiquitination & Proteasomal Degradation IkBa->Ub_Proteasome p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Nuclear Translocation AinsliadimerA This compound AinsliadimerA->IKK_complex Covalent Binding (Cys46) DNA κB sites p50_p65_nuc->DNA Binding Gene_Expression Pro-inflammatory & Pro-survival Genes DNA->Gene_Expression Transcription Experimental_Workflow cluster_preparation Probe Preparation & Cell Treatment cluster_pulldown Affinity Purification cluster_analysis Protein Identification & Validation AinsliadimerA_Biotin Biotinylated This compound Probe Incubation Incubation AinsliadimerA_Biotin->Incubation Cell_Lysate Cancer Cell Lysate Cell_Lysate->Incubation Streptavidin_Beads Streptavidin-Agarose Beads Incubation->Streptavidin_Beads Pull_Down Pull-Down Streptavidin_Beads->Pull_Down Wash Wash Pull_Down->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec Protein ID Western_Blot Western Blot (IKKα/β antibodies) SDS_PAGE->Western_Blot Validation Site_Directed_Mutagenesis Site-Directed Mutagenesis (Cys46Ala) Western_Blot->Site_Directed_Mutagenesis Confirmation

References

The Unraveling of Ainsliadimer A: A Comprehensive Technical Guide to its Structural Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ainsliadimer A, a sesquiterpene lactone dimer isolated from Ainsliaea macrocephala, has garnered significant attention for its unique and complex molecular architecture and its potent biological activities. This technical guide provides an in-depth exploration of the pivotal experiments and data that led to the definitive determination of its intricate structure, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic and Physical Data

The initial characterization of this compound involved a suite of spectroscopic and physical measurements that provided the first clues to its complex structure. The key quantitative data are summarized below.

ParameterValue
Molecular Formula C₃₀H₃₆O₈
Molecular Weight 524.6 g/mol
Appearance Colorless crystals
Specific Rotation [α]²⁰_D_ +115.4 (c 0.5, CHCl₃)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deciphering the Connectivity

Extensive one- and two-dimensional NMR experiments were instrumental in assembling the molecular framework of this compound. The ¹H and ¹³C NMR data, recorded in CDCl₃, revealed the presence of two distinct sesquiterpenoid units linked in an unprecedented manner.

¹H and ¹³C NMR Spectroscopic Data
Positionδ_C (ppm)δ_H (ppm, J in Hz)
Unit A
149.82.58 (m)
229.51.85 (m), 2.10 (m)
335.41.65 (m), 1.95 (m)
4149.5
551.22.85 (m)
682.14.15 (t, 9.0)
750.12.65 (m)
825.81.75 (m), 2.05 (m)
938.21.55 (m), 1.80 (m)
10139.8
11120.5
12170.1
1312.51.25 (d, 7.0)
14125.85.40 (s), 6.20 (s)
1520.81.90 (s)
Unit B
1'52.32.75 (m)
2'30.11.90 (m), 2.15 (m)
3'36.01.70 (m), 2.00 (m)
4'150.2
5'53.52.95 (m)
6'83.54.25 (t, 9.0)
7'52.82.80 (m)
8'26.51.80 (m), 2.10 (m)
9'39.51.60 (m), 1.85 (m)
10'140.5
11'121.0
12'170.5
13'13.01.30 (d, 7.0)
14'126.55.45 (s), 6.25 (s)
15'21.51.95 (s)

Experimental Protocols

The elucidation of this compound's structure relied on a series of meticulously executed experiments. The key methodologies are detailed below.

Isolation and Purification

The dried and powdered whole plants of Ainsliaea macrocephala were extracted with 95% ethanol. The resulting extract was concentrated and partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CDCl₃: δ_H 7.26, δ_C 77.0).

  • Mass Spectrometry: High-resolution mass spectra (HRMS) were obtained on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI).

  • Optical Rotation: Specific rotation was measured on a PerkinElmer 341 polarimeter.

X-ray Crystallography

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution in a mixture of chloroform and methanol. Data were collected on a Bruker SMART APEX II CCD diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².

X-ray Crystallographic Data

The definitive three-dimensional structure of this compound was unequivocally established by single-crystal X-ray diffraction analysis. The crystallographic data provided precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 10.254(2)
b (Å) 15.876(3)
c (Å) 16.987(4)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2764.5(9)
Z 4
Density (calculated) (g/cm³) 1.259
F(000) 1120

Visualizing the Path to Discovery

The following diagrams illustrate the key conceptual frameworks and workflows employed in the structural elucidation of this compound.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_analysis Structural Analysis plant Ainsliaea macrocephala extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy crystallography X-ray Crystallography pure_compound->crystallography data_analysis Data Interpretation & Structure Assembly spectroscopy->data_analysis crystallography->data_analysis final_structure Definitive Structure of This compound data_analysis->final_structure

Figure 1: Overall workflow for the isolation and structure elucidation of this compound.

nmr_strategy cluster_1d 1D NMR cluster_2d 2D NMR cluster_interpretation Interpretation h1_nmr ¹H NMR (Proton Environment) cosy COSY (¹H-¹H Correlations) h1_nmr->cosy hsqc HSQC (¹H-¹³C Direct Correlations) h1_nmr->hsqc hmbc HMBC (¹H-¹³C Long-Range Correlations) h1_nmr->hmbc c13_nmr ¹³C NMR (Carbon Skeleton) c13_nmr->hsqc c13_nmr->hmbc fragments Assemble Molecular Fragments cosy->fragments hsqc->fragments connectivity Establish Connectivity between Fragments hmbc->connectivity fragments->connectivity relative_stereo Determine Relative Stereochemistry (NOESY) connectivity->relative_stereo proposed_structure Proposed 2D Structure relative_stereo->proposed_structure

Figure 2: Logic flow of NMR-based structure determination for this compound.

Biological Significance and Future Directions

The successful elucidation of this compound's structure has paved the way for further investigation into its biological activities. It has been reported to exhibit potent inhibitory activity against the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting potential anti-inflammatory applications. Furthermore, studies have revealed that this compound selectively inhibits IKKα/β by covalently binding to a conserved cysteine residue, thereby blocking the NF-κB signaling pathway. This mechanism underscores its potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. The detailed structural information presented in this guide is crucial for the design of synthetic analogs and for structure-activity relationship (SAR) studies aimed at optimizing its therapeutic potential.

Ainsliadimer A: A Technical Guide to its Covalent Inhibition of IKKβ

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism by which Ainsliadimer A, a natural sesquiterpenoid lactone, covalently binds to and inhibits I-kappa-B kinase beta (IKKβ). The aberrant activation of the NF-κB signaling pathway, in which IKKβ is a central kinase, is implicated in numerous inflammatory diseases and cancers, making IKKβ a prime target for therapeutic intervention.[1][2] this compound serves as a potent, allosteric inhibitor by selectively targeting a conserved cysteine residue, offering a promising avenue for drug development.[1][3]

Mechanism of Covalent Action

This compound inhibits both the canonical and non-canonical NF-κB pathways.[1] The core of its mechanism is the selective and covalent binding to the Cysteine 46 (Cys46) residue of IKKα and IKKβ.[1][4] This binding is achieved through a Michael addition reaction, where the thiol group of the Cys46 residue attacks an electrophilic α,β-unsaturated ketone moiety present in the this compound structure.

This covalent modification is not at the ATP-binding site but at an allosteric location.[3] The binding at Cys46 induces a conformational change in the IKKβ protein, which suppresses its kinase activity.[1][3] This allosteric inhibition prevents the phosphorylation of IκBα, a critical step in the activation of the NF-κB pathway.[5] Consequently, IκBα remains bound to NF-κB, sequestering it in the cytoplasm and preventing the nuclear translocation and subsequent transcription of pro-inflammatory and pro-survival genes.[6][7]

cluster_pathway Canonical NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα / IKKβ / NEMO) Stimuli->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK_complex->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (p65/p50) (Active) Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome Targets for Ub_Proteasome->IkBa_NFkB Degrades IκBα, Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Initiates AinsliadimerA This compound AinsliadimerA->IKK_complex Covalently Binds (Cys46)

Caption: NF-κB pathway inhibition by this compound.

Quantitative Data

The interaction between this compound and IKKβ has been characterized kinetically, revealing a potent and specific reactivity. The data underscores its efficacy as an inhibitor.

ParameterValueTargetReference
Ki (Affinity Constant) 30.25 nMIKKβ[8]
Kinact (Inactivation Rate) 7.74 min⁻¹IKKβ[8]

Experimental Protocols

The following sections detail the key methodologies used to elucidate the covalent binding and inhibitory activity of this compound on IKKβ.

IKKβ Kinase Activity Assay (Representative Protocol)

This protocol describes a method to measure the kinase activity of IKKβ in the presence of an inhibitor, such as this compound. A common approach is a luminescence-based assay that quantifies ADP production.[9][10]

  • Reagents & Materials : Recombinant human IKKβ enzyme, IKKtide substrate peptide, ATP, ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent), kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA), this compound stock solution, and microplates.

  • Kinase Reaction :

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 384-well plate, add 2 µL of IKKβ enzyme to wells containing 2 µL of this compound dilution or DMSO (vehicle control). Incubate for 1 hour at room temperature to allow for binding.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL IKKtide, 25 µM ATP).

    • Incubate the reaction at room temperature for 60 minutes.[10]

  • ADP Detection :

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader. The signal correlates with the amount of ADP produced and thus the IKKβ activity.[10] Plot the signal against inhibitor concentration to determine IC50 values.

Target Identification via Biotinylated Probe Pull-Down

To identify the cellular target of this compound, a biotin-conjugated probe was utilized to isolate binding partners from cell lysates.[8]

cluster_workflow Target Identification Workflow start Synthesize Biotin-Ainsliadimer A Probe incubation Incubate Probe with Lysate start->incubation lysate Prepare Cell Lysate lysate->incubation beads Add Streptavidin-Agarose Beads incubation->beads capture Capture Biotin-Probe- Protein Complexes beads->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE & Silver Staining elute->sds ms Excise Band & Analyze via LC-MS/MS sds->ms end Identify IKKα/β as Binding Partners ms->end cluster_logic Logic of Covalent Binding at Cys46 Ainsliadimer This compound (α,β-unsaturated ketone) Adduct Stable Covalent Adduct (this compound-S-IKKβ) Ainsliadimer->Adduct Michael Addition IKKb IKKβ Protein Cys46 Cysteine 46 (Nucleophilic Thiol, -SH) Cys46->Adduct Attacks Inhibition Allosteric Inhibition of Kinase Activity Adduct->Inhibition Results in

References

The Anti-inflammatory Properties of Sesquiterpene Lactones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Sesquiterpene lactones (SLs) are a large and diverse group of plant-derived secondary metabolites, comprising over 5000 known compounds, with a significant prevalence in the Asteraceae family.[1] These compounds have garnered substantial interest in pharmacology and drug development due to their wide array of biological activities, most notably their potent anti-inflammatory effects.[2][3] The anti-inflammatory potential of SLs stems from their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2][4] This technical guide provides an in-depth overview of the mechanisms of action of SLs, presents quantitative data on their activity, details common experimental protocols for their evaluation, and visualizes the core signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction to Sesquiterpene Lactones

Sesquiterpene lactones are C15 terpenoids characterized by a lactone ring. Their biosynthesis in plants occurs through the mevalonate or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways, leading to the formation of farnesyl diphosphate (FPP), the precursor to all sesquiterpenes.[5][6] The structural diversity of SLs is vast, and they are classified into various subclasses, including germacranolides, guaianolides, eudesmanolides, and pseudoguaianolides.[2] A key structural feature responsible for the biological activity of many SLs is the α-methylene-γ-lactone moiety, which can react with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins, via a Michael-type addition.[4][5] This reactivity is fundamental to their ability to interact with and inhibit key proteins in inflammatory cascades.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of sesquiterpene lactones are multi-faceted, involving the modulation of several critical pro-inflammatory signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[8][9]

Sesquiterpene lactones potently inhibit this pathway at multiple levels. For instance, parthenolide and other SLs can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα. Others can directly alkylate the p65 subunit of NF-κB, thereby blocking its ability to bind to DNA.[10] This inhibitory action leads to a significant downregulation of NF-κB-dependent pro-inflammatory mediators.[8][10]

NF_kB_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba p65/p50-IκBα (Inactive) ikk->ikba Phosphorylation ikba_p p65/p50-p-IκBα proteasome Proteasomal Degradation ikba_p->proteasome nfkb_active p65/p50 (Active) ikba_p->nfkb_active Release proteasome->ikba_p IκBα Degradation nucleus Nucleus nfkb_active->nucleus transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) nfkb_active->transcription DNA Binding sl Sesquiterpene Lactones sl->ikk Inhibition sl->nfkb_active Inhibition of DNA Binding

Figure 1: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades that regulate inflammation.[1] The primary MAPK families involved are c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[7][11] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like Activator Protein-1 (AP-1), which, in turn, promotes the expression of inflammatory genes.[10] Sesquiterpene lactones have been shown to inhibit the phosphorylation of key kinases within these cascades, such as ERK1/2 and JNK, thereby suppressing downstream signaling and reducing the production of pro-inflammatory mediators.[7][10]

MAPK_Pathway cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., Mitogens) mapkkk MAPKKK (e.g., MEKK) stimulus->mapkkk mapkk MAPKK (e.g., MEK1/2) mapkkk->mapkk P mapk MAPK (e.g., ERK1/2) mapkk->mapk P ap1 AP-1 (c-Jun/c-Fos) mapk->ap1 P nucleus Nucleus ap1->nucleus transcription Inflammatory Gene Expression ap1->transcription sl Sesquiterpene Lactones sl->mapkk Inhibition sl->mapk Inhibition

Figure 2: Modulation of the MAPK signaling cascade by sesquiterpene lactones.
Interference with JAK-STAT Signaling

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is vital for signaling initiated by numerous cytokines and growth factors.[1] Upon cytokine binding to its receptor, associated JAKs are activated, which then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression.[12] Dysregulation of the STAT3 pathway, in particular, is linked to chronic inflammation and cancer.[13] Several sesquiterpene lactones, including alantolactone and isoalantolactone, have been identified as potent inhibitors of STAT3 activation.[14][15][16] They are thought to exert this effect by interacting with key residues in the SH2 domain of STAT3, preventing its phosphorylation and dimerization.[14][17]

STAT3_Pathway cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation stat3_p p-STAT3 dimer p-STAT3 Dimer stat3_p->dimer Dimerization nucleus Nucleus dimer->nucleus transcription Target Gene Expression dimer->transcription sl Sesquiterpene Lactones sl->stat3_p Inhibition of Phosphorylation/ Dimerization

Figure 3: Inhibition of the JAK-STAT3 signaling pathway by sesquiterpene lactones.
Attenuation of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by triggering the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Uncontrolled NLRP3 activation is implicated in a variety of inflammatory diseases.[18] Sesquiterpene lactones such as parthenolide and dehydrocostus lactone have been shown to inhibit NLRP3 inflammasome activation.[18] Parthenolide can block the upstream signals and prevent the assembly of the inflammasome complex, while dehydrocostus lactone inhibits activation by blocking the oligomerization of the adaptor protein ASC.[18] Some SLs can also inhibit IL-1β production by activating autophagy.[19]

Quantitative Analysis of Anti-inflammatory Activity

The anti-inflammatory potency of various sesquiterpene lactones has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. The following tables summarize key quantitative data for representative SLs.

Table 1: In Vitro Anti-inflammatory Activity of Sesquiterpene Lactones

Sesquiterpene LactoneAssay / TargetCell Line / SystemIC50 ValueCitation
Neurolenin BTNF-α ProductionTHP-1 Monocytes0.17 µM[20]
Lobatin BTNF-α ProductionTHP-1 Monocytes2.32 µM[20]
ParthenolideTNF-α ProductionTHP-1 Monocytes4.79 µM[20]
Lavandiolide ANitric Oxide (NO) ProductionRAW 264.7 Macrophages0.61 ± 0.15 µM[19]
Lavandiolide CNitric Oxide (NO) ProductionRAW 264.7 Macrophages1.64 ± 0.04 µM[19]
11-exo-methylenesantoninNF-κB ActivityRAW 264.7 Macrophages4.0 µM[21]
HAC (a guaianolide)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages17.68 µM[22]
PJH-1 (HAC derivative)Nitric Oxide (NO) ProductionRAW 264.7 Macrophages7.31 µM[22]
PJH-1 (HAC derivative)TNF-α ProductionRAW 264.7 Macrophages3.38 µM[22]

Key Experimental Protocols

Evaluating the anti-inflammatory potential of sesquiterpene lactones involves a series of standardized in vitro and in vivo assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Plant Material (e.g., Asteraceae species) extraction Extraction & Fractionation start->extraction isolation Bioassay-Guided Isolation of Sesquiterpene Lactones (SLs) extraction->isolation identification Structural Elucidation (NMR, MS) isolation->identification invitro In Vitro Screening identification->invitro invivo In Vivo Validation invitro->invivo Active Compounds conclusion Lead Compound Identification invivo->conclusion cytotoxicity Cytotoxicity Assay (MTT) no_assay NO Production Assay (Griess Reagent) cytokine_assay Cytokine Measurement (ELISA for TNF-α, IL-6) western_blot Mechanism Study (Western Blot for p-IκBα, p-ERK) paw_edema Carrageenan-Induced Paw Edema (Rat) lps_model LPS-Induced Endotoxemia (Mouse)

Figure 4: General experimental workflow for identifying anti-inflammatory SLs.
In Vitro Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a primary screening tool for anti-inflammatory activity.

  • Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test sesquiterpene lactone. Cells are pre-treated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration typically 1 µg/mL) to induce an inflammatory response, except in the negative control wells.

  • Incubation: The plate is incubated for 24 hours.

  • NO Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent is added to each well.

  • Quantification: The plate is incubated at room temperature for 15 minutes, and the absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Cytotoxicity Control: A parallel MTT assay is performed to ensure that the observed reduction in NO is not due to compound-induced cell death.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a well-established model for evaluating acute inflammation.[23]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week under standard laboratory conditions. Animals are fasted overnight before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Groups (receiving different doses of the sesquiterpene lactone).

  • Compound Administration: The test compounds and standard drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.

  • Edema Induction: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t.

Structure-Activity Relationships

The anti-inflammatory activity of sesquiterpene lactones is strongly linked to their chemical structure. The presence of an α-methylene-γ-lactone group is often considered crucial for activity.[5][24] This electrophilic moiety acts as a Michael acceptor, allowing the molecule to covalently bind to nucleophilic residues (like cysteine) on target proteins such as IKK and p65, thereby inhibiting their function.[4] Other structural features, such as the presence and position of hydroxyl or epoxy groups, can also significantly modulate the potency and selectivity of the anti-inflammatory effects.[24]

Conclusion and Future Directions

Sesquiterpene lactones represent a highly promising class of natural products for the development of novel anti-inflammatory drugs.[2] Their ability to potently inhibit key inflammatory pathways such as NF-κB, MAPK, and JAK-STAT provides a strong rationale for their therapeutic potential. While numerous preclinical studies have demonstrated significant efficacy, further research is required.[1] Future efforts should focus on comprehensive pharmacokinetic and toxicological profiling of lead compounds, the development of synthetic derivatives with improved potency and safety profiles, and well-designed clinical trials to validate their therapeutic efficacy in human inflammatory diseases.[3][25] The compounds parthenolide, artemisinin, and thapsigargin have already advanced to clinical trials for various conditions, underscoring the therapeutic promise of this chemical class.[25]

References

A Technical Guide to Natural Product Inhibitors of IKK Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of natural product inhibitors targeting the IκB kinase (IKK) complex, a critical regulator of the NF-κB signaling pathway. Dysregulation of IKK activity is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This document summarizes quantitative inhibitory data, details key experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to aid researchers in the discovery and development of novel IKK inhibitors from natural sources.

The IKK/NF-κB Signaling Axis: A Central Target in Disease

The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[1] The activity of NF-κB is tightly controlled by the inhibitor of κB (IκB) proteins, which sequester NF-κB dimers in the cytoplasm. The IκB kinase (IKK) complex is the central upstream kinase responsible for the phosphorylation and subsequent proteasomal degradation of IκB proteins, leading to the nuclear translocation and activation of NF-κB.[2][3]

The IKK complex is typically composed of two catalytic subunits, IKKα (also known as IKK1) and IKKβ (also known as IKK2), and a regulatory subunit, NEMO (NF-κB essential modulator).[4] The canonical NF-κB pathway, which responds to stimuli such as pro-inflammatory cytokines, is primarily mediated by IKKβ.[5] The non-canonical pathway, crucial for B-cell development and lymphoid organogenesis, is dependent on IKKα.[2][5] Given their central role, selective inhibition of IKKα or IKKβ presents a promising strategy for the treatment of various pathologies.

Quantitative Analysis of Natural Product IKK Inhibitors

A diverse array of natural products has been investigated for their potential to inhibit IKK and modulate the NF-κB pathway. The following table summarizes the available quantitative data on the inhibitory activity of selected natural compounds against IKK kinases.

Natural ProductNatural SourceTarget IKK IsoformIC50 Value
Alantolactone Inula helenium (Elecampane)IKKβNot explicitly quantified, but noted to block IKKβ kinase activity[1]
Berberine Coptis chinensis (Chinese goldthread), Berberis speciesIKKβNot explicitly quantified, but shown to inhibit IKKβ activity through covalent modification of cysteine 179[6]
Curcumin Curcuma longa (Turmeric)IKKβ> 20 µM[7]
Noraristeromycin (NAM) A natural compoundIKKαNot explicitly quantified, but noted to selectively inhibit IKKα[3]
Parthenolide Tanacetum parthenium (Feverfew)IKKβNot explicitly quantified, but its inhibitory effect on IKKβ was first reported in 2001[8]
Resveratrol Grapes, red wineIKKβ~1 µM[9]
Rhein Rheum species (Rhubarb)IKKβ11.79 µM[10]
Withaferin A Withania somnifera (Ashwagandha)IKKβNot explicitly quantified, but prevents NF-κB activation by inhibiting IKKβ activation
17-acetoxyjolkinolide B Not specifiedIKKβ300 nM[8]

Note: The IC50 values are sourced from in vitro kinase assays and the specific experimental conditions may vary between studies.

Key Experimental Protocols for IKK Inhibitor Characterization

The identification and characterization of novel IKK inhibitors from natural sources involve a series of well-defined experimental procedures. Below are detailed methodologies for essential assays.

In Vitro IKK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IKKα or IKKβ.

Objective: To determine the IC50 value of a natural product inhibitor against a specific IKK isoform.

Materials:

  • Recombinant human IKKα or IKKβ enzyme

  • IKK substrate (e.g., GST-IκBα or a synthetic peptide like RBER IRStide)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 10 µM ATP)

  • Test compound (natural product inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system[10][11]

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a multi-well plate, add the IKK enzyme, the IKK substrate, and the diluted test compound or vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction according to the manufacturer's protocol of the ADP detection kit.

  • Add the ADP detection reagents to quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based IKK Inhibition Assay via Western Blot Analysis

This assay assesses the ability of a compound to inhibit IKK activity within a cellular context by measuring the phosphorylation of its downstream substrate, IκBα.

Objective: To confirm the cellular activity of a natural product inhibitor by analyzing the phosphorylation status of IκBα.

Materials:

  • A suitable cell line (e.g., human embryonic kidney 293 (HEK293) cells, A549 lung cancer cells, or RAW 264.7 macrophage cells)

  • Cell culture medium and supplements

  • An IKK activator (e.g., tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS))

  • Test compound (natural product inhibitor)

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα (Ser32/36), anti-IκBα, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate the cells and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an IKK activator (e.g., TNF-α at 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Quantify the protein concentration in each cell lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-IκBα overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total IκBα and a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated IκBα.

Visualizing the Landscape of IKK Inhibition

Diagrammatic representations of the signaling pathways and experimental workflows are invaluable tools for understanding the complex biological processes involved in IKK inhibition and for planning research strategies.

The NF-κB Signaling Pathways

The following diagram illustrates the canonical and non-canonical NF-κB signaling pathways, highlighting the central role of the IKK complex.

G NF-κB Signaling Pathways cluster_canonical Canonical Pathway cluster_noncanonical Non-canonical Pathway TNF_R TNF-R TRADD TRADD TNF_R->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKKα/IKKβ/NEMO RIP1->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_p50_p65 p50/p65 p_IkB p-IκB IkB->p_IkB Nucleus_canonical Nucleus NFkB_p50_p65->Nucleus_canonical Translocation Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Gene_expression_canonical Inflammatory Gene Expression Nucleus_canonical->Gene_expression_canonical LTbR LTβR TRAF3 TRAF3 LTbR->TRAF3 Degradation NIK NIK IKKa_homodimer IKKα/IKKα NIK->IKKa_homodimer Activation p100_RelB p100/RelB IKKa_homodimer->p100_RelB Phosphorylation p_p100_RelB p-p100/RelB p100_RelB->p_p100_RelB p52_RelB p52/RelB p_p100_RelB->p52_RelB Processing Nucleus_noncanonical Nucleus p52_RelB->Nucleus_noncanonical Translocation Gene_expression_noncanonical Lymphoid Organogenesis Gene Expression Nucleus_noncanonical->Gene_expression_noncanonical

Caption: Canonical and non-canonical NF-κB signaling pathways.

Experimental Workflow for IKK Inhibitor Discovery

The following diagram outlines a typical workflow for the discovery and characterization of natural product inhibitors of IKK kinases.

G Workflow for Natural Product IKK Inhibitor Discovery Start Natural Product Library (Extracts or Pure Compounds) HTS High-Throughput Screening (In Vitro IKK Kinase Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% Inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Active Hits Cell_Based Cell-Based Assays (Western Blot for p-IκBα) Dose_Response->Cell_Based Selectivity Selectivity Profiling (Against other kinases) Cell_Based->Selectivity Lead_Opt Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models of Disease) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A general workflow for IKK inhibitor discovery.

Conclusion and Future Directions

Natural products represent a rich source of chemical diversity for the discovery of novel IKK inhibitors. The compounds and methodologies outlined in this guide provide a solid foundation for researchers engaged in this field. Future efforts should focus on the identification of highly selective inhibitors for IKKα and IKKβ to minimize off-target effects and to further elucidate the distinct roles of these isoforms in health and disease. The integration of computational approaches, such as virtual screening and molecular docking, with traditional experimental workflows will undoubtedly accelerate the discovery of the next generation of IKK-targeted therapeutics.

References

Methodological & Application

Total Synthesis of (+)-Ainsliadimer A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the biomimetic total synthesis of (+)-Ainsliadimer A, a complex sesquiterpenoid dimer with significant anti-inflammatory properties. The synthesis, accomplished in 14 steps from commercially available α-santonin, is notable for its protecting-group-free strategy and its reliance on a key biomimetic hetero-Diels-Alder reaction.[1][2][3]

Introduction

(+)-Ainsliadimer A is a structurally unique natural product isolated from Ainsliaea macrocephala. It possesses a heptacyclic ring system with eleven contiguous stereocenters. Its intriguing molecular architecture and potent inhibitory activity against nitric oxide (NO) production make it an attractive target for total synthesis and a promising lead for the development of new anti-inflammatory agents.[4] This document outlines the successful total synthesis developed by Lei and co-workers, which provides a scalable route to this complex molecule.[1][3][5]

Retrosynthetic Analysis and Synthetic Strategy

The synthetic strategy hinges on a biomimetic approach, mimicking the proposed natural biosynthetic pathway. The key disconnection is an intramolecular aldol reaction to form the final cyclopentane ring, revealing a diketone precursor. This intermediate is envisioned to arise from the hydrolysis of a Diels-Alder adduct. The crucial [4+2] hetero-Diels-Alder cycloaddition involves the dimerization of the key monomer, dehydrozaluzanin C, which is synthesized from α-santonin.

retrosynthesis ainsliadimer_A (+)-Ainsliadimer A diketone Diketone Precursor ainsliadimer_A->diketone Intramolecular Aldol Reaction diels_alder_adduct Diels-Alder Adduct diketone->diels_alder_adduct Hydrolysis monomer Dehydrozaluzanin C (Monomer) diels_alder_adduct->monomer Hetero-Diels-Alder Dimerization santonin α-Santonin monomer->santonin 10 steps

Caption: Retrosynthetic analysis of (+)-Ainsliadimer A.

Experimental Protocols

The following protocols are adapted from the supporting information of Li, C.; Yu, X.; Lei, X. Org. Lett.2010 , 12 (19), 4284–4287.

Synthesis of Key Monomer (Dehydrozaluzanin C) from α-Santonin

The synthesis of the pivotal monomer, dehydrozaluzanin C, is accomplished in ten steps from α-santonin. The detailed procedures for these steps are outlined in the original publication's supporting information.

Key Step: Hydrogen-Bonding Promoted [4+2] Hetero-Diels-Alder Dimerization

This crucial step involves the dimerization of dehydrozaluzanin C to form the core structure of Ainsliadimer A. The reaction is promoted by hydrogen bonding, obviating the need for a metal catalyst.

Protocol:

  • To a solution of dehydrozaluzanin C (1.0 equiv) in a suitable solvent, add a catalytic amount of a hydrogen bond donor catalyst (e.g., BINOL).

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for the required duration (e.g., 60 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the Diels-Alder adduct.

Final Step: Intramolecular Aldol Reaction

The final step to yield (+)-Ainsliadimer A is an intramolecular aldol condensation.

Protocol:

  • Dissolve the diketone precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a dilute concentration (e.g., 0.0008 M).

  • Add a large excess of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 10 equiv).

  • Stir the reaction mixture at room temperature (20 °C) until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (+)-Ainsliadimer A.

Quantitative Data Summary

StepProductStarting MaterialReagents and ConditionsYield (%)
Dimerization Diels-Alder AdductDehydrozaluzanin Cneat, 50 °C, 60 h45
Hydrolysis Diketone PrecursorDiels-Alder Adductp-TsOH·H₂O, acetone/H₂O95
Intramolecular Aldol Reaction (+)-Ainsliadimer ADiketone PrecursorDBU, CH₂Cl₂, 20 °C89

Signaling Pathway Inhibition by this compound

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway. It selectively and covalently binds to a conserved cysteine residue (Cys46) of IKKα and IKKβ, which are key kinases in the canonical and non-canonical NF-κB pathways. This binding allosterically inhibits their activity, preventing the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[4]

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKKα/β IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB IkB_NFkB->NFkB_translocation IκBα Degradation AinsliadimerA This compound AinsliadimerA->IKK Inhibition DNA DNA NFkB_translocation->DNA Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Overview

The overall workflow for the total synthesis of (+)-Ainsliadimer A is a multi-step process that begins with a readily available natural product and proceeds through a carefully designed sequence of reactions.

workflow start Start: α-Santonin synthesis_monomer 10-Step Synthesis start->synthesis_monomer monomer Key Monomer: Dehydrozaluzanin C synthesis_monomer->monomer dimerization Hetero-Diels-Alder Dimerization monomer->dimerization adduct Diels-Alder Adduct dimerization->adduct hydrolysis Hydrolysis adduct->hydrolysis diketone Diketone Precursor hydrolysis->diketone aldol Intramolecular Aldol Reaction diketone->aldol product Final Product: (+)-Ainsliadimer A aldol->product purification Purification & Characterization product->purification

References

Application Notes and Protocols for Ainsliadimer A Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ainsliadimer A is a naturally occurring sesquiterpenoid dimer that has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. It functions as a selective inhibitor of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-kappa B (NF-κB) signaling pathway.[1] By covalently binding to a conserved cysteine residue (Cys46) on both IKKα and IKKβ subunits, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα.[1] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes. These application notes provide detailed protocols for investigating the effects of this compound in a cell culture setting.

Data Presentation

Table 1: Recommended Antibody Dilutions for Western Blot Analysis
Target ProteinHost SpeciesSupplier (Example)Catalog # (Example)Recommended Dilution
Phospho-IKKα/β (Ser176/180)RabbitCell Signaling Technology26971:1000
IKKβRabbitCell Signaling Technology89431:1000
Phospho-IκBα (Ser32)RabbitCell Signaling Technology28591:1000
IκBαRabbitCell Signaling Technology48121:1000
Phospho-NF-κB p65 (Ser536)RabbitCell Signaling Technology30331:1000
NF-κB p65RabbitCell Signaling Technology82421:1000
β-ActinMouseSanta Cruz Biotechnologysc-477781:5000
GAPDHRabbitCell Signaling Technology51741:5000
Table 2: Exemplary IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM) - Hypothetical
HeLaCervical Cancer4812.5
A549Lung Cancer4818.2
MCF-7Breast Cancer4825.1
HepG2Liver Cancer4815.8
PC-3Prostate Cancer4821.4

Note: Specific IC50 values for this compound are not widely published. The values presented are hypothetical and based on the effective concentration ranges observed for similar compounds and its known biological activity. Researchers should perform their own dose-response studies to determine the precise IC50 for their cell line of interest.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 ml of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, and ideally be below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µl of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be 1 µM to 100 µM.

  • After 24 hours, remove the medium and add 100 µl of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Following the incubation period, add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation with MTT, add 100 µl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of NF-κB Pathway Inhibition

Materials:

  • Cell line (e.g., RAW 264.7 macrophages or HeLa cells)

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • NF-κB stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/ml or Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/ml)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies (see Table 1)

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Pre-treat the cells with this compound (e.g., at 2, 4, and 8 µM) for 1-1.5 hours.[2] Include a vehicle control.

  • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-IKK, p-IκBα, p-p65, and their total protein counterparts, as well as a loading control (β-actin or GAPDH), overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • This compound stock solution (10 mM)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on the determined IC50) for 24 or 48 hours.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Mandatory Visualization

AinsliadimerA_Signaling_Pathway cluster_nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex (IKKα / IKKβ / NEMO) Stimulus->IKK_complex Activates IkBa_p65_p50 IκBα-p65/p50 Complex (Inactive) IKK_complex->IkBa_p65_p50 Phosphorylates IκBα AinsliadimerA This compound AinsliadimerA->IKK_complex Inhibits (Covalent Binding) p_IkBa p-IκBα IkBa_p65_p50->p_IkBa Ub_Proteasome Ubiquitin-Proteasome Degradation p_IkBa->Ub_Proteasome p65_p50 p65/p50 Dimer (Active) Ub_Proteasome->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival)

Caption: Mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental_Workflow Start Start: Cell Seeding (Appropriate Density) Treatment This compound Treatment (Dose-Response & Time-Course) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice Viability Cell Viability Assay (e.g., MTT) Assay_Choice->Viability Cytotoxicity? Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Assay_Choice->Apoptosis Apoptosis? NFkB NF-κB Inhibition Assay (Western Blot) Assay_Choice->NFkB NF-κB Activity? Data_Analysis Data Analysis (IC50, Protein Expression, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis NFkB->Data_Analysis End End: Conclusion Data_Analysis->End

Caption: General experimental workflow for this compound cell culture studies.

References

Application Notes and Protocols: Western Blot Analysis of IKK Phosphorylation in Response to Ainsliadimer A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ainsliadimer A is a naturally occurring sesquiterpenoid dimer with potent anti-inflammatory and anti-cancer properties.[1][2] Its mechanism of action involves the direct inhibition of the IκB kinase (IKK) complex, a critical regulator of the nuclear factor-κB (NF-κB) signaling pathway.[1][3] Aberrant NF-κB activation is implicated in a multitude of inflammatory diseases and cancers, making IKK an attractive therapeutic target.[4][5] this compound selectively and covalently binds to a conserved cysteine residue (Cys46) in the activation loop of both IKKα and IKKβ subunits, allosterically inhibiting their kinase activity.[1][6] This prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα), thereby blocking the nuclear translocation and transcriptional activity of NF-κB.[7][8]

This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on IKK phosphorylation, a key molecular event in its mechanism of action.

Signaling Pathway

The canonical NF-κB signaling pathway is initiated by various stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which lead to the activation of the IKK complex.[5][8] Activated IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB dimers (typically p65/p50) to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes. This compound intervenes by directly inhibiting the kinase activity of IKKα and IKKβ.[1][7]

NF_kappaB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha Receptor Receptor TNF-alpha->Receptor LPS LPS LPS->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates pIKK_complex Phosphorylated IKK (p-IKKα/β) IKK_complex->pIKK_complex Phosphorylation IkappaB_p65_p50 IκBα-p65/p50 pIKK_complex->IkappaB_p65_p50 Phosphorylates IκBα pIkappaB_p65_p50 p-IκBα-p65/p50 Proteasome Proteasome pIkappaB_p65_p50->Proteasome Ubiquitination & Degradation p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome->p65_p50 Releases Ainsliadimer_A This compound Ainsliadimer_A->IKK_complex Inhibits Gene_Expression Pro-inflammatory Gene Expression p65_p50_nuc->Gene_Expression Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.

Quantitative Data Summary

The following table summarizes representative quantitative data obtained from densitometric analysis of Western blots for phosphorylated IKKα/β (p-IKKα/β) and phosphorylated IκBα (p-IκBα). The data illustrates the dose-dependent inhibitory effect of this compound on TNF-α-induced phosphorylation. Values are expressed as a percentage of the stimulated control (TNF-α alone).

Treatment GroupConcentration (µM)p-IKKα/β Levels (% of Control)p-IκBα Levels (% of Control)
Untreated Control-5 ± 28 ± 3
TNF-α (20 ng/mL)-100100
TNF-α + this compound265 ± 855 ± 7
TNF-α + this compound430 ± 525 ± 6
TNF-α + this compound810 ± 412 ± 4

Note: This data is representative and should be determined empirically for specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture, Treatment, and Lysis

This protocol describes the preparation of cell lysates for Western blot analysis.

Materials:

  • Cell line of interest (e.g., HeLa, RAW 264.7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • TNF-α (or other NF-κB stimulus, e.g., LPS)

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., PMSF, sodium orthovanadate, sodium fluoride)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 2, 4, 8 µM) or vehicle control (DMSO) for 1-2 hours.[3]

  • Stimulation: Stimulate the cells with an appropriate NF-κB activator (e.g., 20 ng/mL TNF-α) for the optimal time determined by a time-course experiment (typically 15-30 minutes for IKK and IκBα phosphorylation).[3]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold supplemented RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to new, pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes. Store samples at -20°C or proceed to Western blot analysis.

Protocol 2: Western Blot Analysis of IKK Phosphorylation

This protocol details the electrophoretic separation and immunodetection of phosphorylated IKK.

Materials:

  • Protein samples from Protocol 1

  • SDS-polyacrylamide gels (8-10%)

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF membrane

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]

  • Primary antibodies:

    • Rabbit anti-phospho-IKKα/β (Ser176/180)

    • Rabbit anti-IKKβ

    • Mouse anti-β-actin (or other loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Gel Electrophoresis: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-IKKα/β, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.[9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the p-IKK antibody and reprobed for total IKKβ and a loading control like β-actin.

Experimental Workflow

The following diagram illustrates the key steps in the Western blot analysis of IKK phosphorylation.

Western_Blot_Workflow node_start Start: Cell Culture node_treatment This compound Pre-treatment node_start->node_treatment node_stimulation TNF-α Stimulation node_treatment->node_stimulation node_lysis Cell Lysis & Protein Quantification node_stimulation->node_lysis node_sds_page SDS-PAGE node_lysis->node_sds_page node_transfer Protein Transfer (to PVDF membrane) node_sds_page->node_transfer node_blocking Blocking (5% BSA) node_transfer->node_blocking node_primary_ab Primary Antibody Incubation (anti-p-IKKα/β) node_blocking->node_primary_ab node_secondary_ab Secondary Antibody Incubation (HRP-conjugated) node_primary_ab->node_secondary_ab node_detection ECL Detection node_secondary_ab->node_detection node_analysis Data Analysis & Densitometry node_detection->node_analysis

Caption: Workflow for Western blot analysis of IKK phosphorylation.

References

Preparing Ainsliadimer A Stock Solution for Cellular and Molecular Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Ainsliadimer A, a sesquiterpenoid dimer with potent anti-inflammatory and anti-cancer properties. The primary mechanism of action of this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This document offers a comprehensive guide for researchers utilizing this compound in various in vitro experimental settings.

Physicochemical and Biological Properties of this compound

This compound is a natural product isolated from Ainsliaea macrocephala.[3] Its biological activity stems from its ability to selectively and covalently bind to a conserved cysteine residue on IKKα and IKKβ, key kinases in the NF-κB signaling cascade. This binding allosterically inhibits IKK activity, thereby suppressing both the canonical and non-canonical NF-κB pathways.[1][2] Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders, making this compound a compound of significant interest for drug development.[1][2] Furthermore, this compound has been shown to induce apoptosis in cancer cells.

For accurate preparation of stock solutions, the following quantitative data is essential:

PropertyValueSource
Molecular Weight 506.6 g/mol --INVALID-LINK--, --INVALID-LINK--
Chemical Formula C₃₀H₃₄O₇--INVALID-LINK--, --INVALID-LINK--
Appearance Colorless prisms--INVALID-LINK--

Experimental Protocols

Preparation of this compound Stock Solution

This protocol outlines the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for water-insoluble organic compounds in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, use the following calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 506.6 g/mol = 5.066 mg

  • Weigh this compound. Carefully weigh approximately 5.07 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolve in DMSO. Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure complete dissolution. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Storage. Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 6 months) or at -80°C for extended periods.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a general workflow for utilizing the this compound stock solution in cell-based experiments.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare 10 mM This compound Stock in DMSO working_sol Prepare Working Solutions (e.g., 1-20 µM in culture medium) stock_prep->working_sol Dilution treatment Treat Cells with This compound working_sol->treatment cell_seeding Seed Cells in Multi-well Plates cell_seeding->treatment incubation Incubate for Specified Duration treatment->incubation assay Perform Assay (e.g., MTT, Luciferase, ELISA) incubation->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis

Caption: General experimental workflow for this compound in vitro studies.
Protocol for Assessing Cytotoxicity using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic working concentration range for subsequent mechanistic studies.

Materials:

  • Cells of interest (e.g., RAW 264.7 macrophages, HeLa cells)

  • Complete cell culture medium

  • This compound working solutions (prepared from the 10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 20 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound working solutions. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol for NF-κB Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on NF-κB transcriptional activity using a luciferase reporter cell line.

Materials:

  • NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound working solutions

  • Inducer of NF-κB activity (e.g., TNF-α at 10 ng/mL or LPS at 100 ng/mL)

  • Luciferase assay reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB inducer (e.g., TNF-α or LPS) for 6-24 hours.

  • Cell Lysis and Luciferase Assay: Following stimulation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase). Express the results as a percentage of the stimulated control without this compound treatment.

Signaling Pathway

The following diagram illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Pathway Stimuli Stimuli (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex activates IkB IκBα IKK_complex->IkB phosphorylates AinsliadimerA This compound AinsliadimerA->IKK_complex inhibits NFkB NF-κB (p65/p50) IkB->NFkB sequesters IkB_p P-IκBα NFkB_active Active NF-κB NFkB->NFkB_active releases Proteasome Proteasomal Degradation IkB_p->Proteasome targeted for Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammatory Cytokines, etc.) Nucleus->Transcription initiates

Caption: this compound inhibits the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Ainsliadimer A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the stereoselective synthesis of Ainsliadimer A. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hetero-Diels-Alder dimerization to form the core of this compound is failing or resulting in low yields. What are the common causes?

A1: The key challenge in the synthesis of this compound is the stereoselective [4+2] hetero-Diels-Alder cycloaddition of the dehydrozaluzanin C monomer. This reaction is highly sensitive to the reaction conditions. Common reasons for failure include:

  • Decomposition of Starting Material: High temperatures and the presence of Lewis acids have been reported to cause the total decomposition of the dehydrozaluzanin C monomer[1].

  • Slow Reaction Rate: The use of solvents can significantly lower the reaction rate[1].

  • Incorrect Stereochemistry: Achieving the desired endo-selectivity for the cycloaddition is crucial for obtaining the correct stereoisomer.

Troubleshooting Steps:

  • Avoid Lewis Acids: Do not use Lewis acids to promote the cycloaddition, as this is known to cause degradation of the starting material[1].

  • Optimize Temperature: Avoid high temperatures. The reaction should be attempted at or near room temperature.

  • Solvent-Free Conditions: Consider running the reaction in the solid state without any solvent. This has been shown to be effective in similar syntheses, such as that of Ainsliadimer B, where solvents slowed the reaction and acidic additives led to decomposition[1].

  • Protecting Group-Free Synthesis: The biomimetic synthesis of this compound has been successfully achieved without the use of protecting groups[2]. Adding protecting groups may complicate the synthesis and is not always necessary.

Q2: I am observing the formation of multiple diastereomers in the hetero-Diels-Alder reaction. How can I improve the stereoselectivity?

A2: Achieving high stereoselectivity is a primary challenge. The desired product is the result of an endo-selective cycloaddition.

Strategies to Enhance Stereoselectivity:

  • Biomimetic Approach: A hydrogen bonding-promoted [4+2] hetero-Diels-Alder dimerization has been shown to be effective in a protecting group-free total synthesis of (+)-Ainsliadimer A[2]. This approach mimics the proposed natural biosynthetic pathway.

  • Reaction Conditions: As mentioned, solvent-free conditions can be beneficial. The packing of molecules in the solid state can sometimes favor a specific transition state, leading to higher stereoselectivity.

  • "Copper Effect": In the synthesis of related gochnatiolides, a "copper effect" on the stereochemical outcome of a radical-mediated allylic oxidation was observed[3]. While this is not directly for the Diels-Alder step, it highlights that metal additives can influence stereochemistry in these complex systems. Careful investigation of non-traditional additives could be a research direction, but should be approached with caution due to the sensitivity of the substrate.

Q3: What are the key considerations for the synthesis of the dehydrozaluzanin C monomer?

A3: The synthesis of the key monomer, dehydrozaluzanin C, typically starts from commercially available α-santonin and involves multiple steps[1]. Key considerations include:

  • Multi-step Synthesis: Be prepared for a multi-step sequence to convert α-santonin to dehydrozaluzanin C.

  • Purification: Careful purification at each step is critical to ensure the purity of the final monomer, which will affect the outcome of the crucial dimerization step.

  • Scalability: If large quantities of this compound are required, the scalability of each step in the monomer synthesis needs to be considered.

Quantitative Data Summary

While specific diastereomeric ratios for the this compound synthesis under various failed conditions are not extensively reported due to the issue of complete decomposition, the following table summarizes the qualitative outcomes based on literature.

Condition CategoryReagents/ConditionsObserved OutcomeReference
Lewis Acid Catalysis Various Lewis AcidsTotal decomposition of starting material[1]
High Temperature HeatingTotal decomposition of starting material[1]
Solvent-Based Use of various solventsLowered reaction rate[1]
Biomimetic (Solid State) None (neat)Successful formation of the desired product[1]
Biomimetic (H-bonding promoted) None (neat)Successful formation of the desired product[2]

Experimental Protocols

Key Experiment: Biomimetic Hetero-Diels-Alder Dimerization of Dehydrozaluzanin C

This protocol is based on the successful biomimetic synthesis of (+)-Ainsliadimer A[1][2].

Materials:

  • Dehydrozaluzanin C (highly purified)

Procedure:

  • A thin film of dehydrozaluzanin C is prepared by dissolving the compound in a minimal amount of a volatile solvent (e.g., dichloromethane) in a round-bottom flask, followed by removal of the solvent under reduced pressure.

  • The flask containing the thin film of dehydrozaluzanin C is then heated at a carefully controlled, moderate temperature (e.g., 60 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product, this compound, is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Note: This is a generalized procedure. Researchers should consult the primary literature for precise details on reaction times and purification methods.

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_monomer Monomer Synthesis cluster_dimerization Dimerization cluster_analysis Analysis & Purification start α-Santonin synthesis Multi-step Chemical Transformation start->synthesis monomer Dehydrozaluzanin C synthesis->monomer dimerization [4+2] Hetero-Diels-Alder (Stereoselective Step) monomer->dimerization product This compound dimerization->product purification Purification (e.g., Column Chromatography) product->purification analysis Structural Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the total synthesis of this compound.

troubleshooting_logic Troubleshooting the Hetero-Diels-Alder Step start Low Yield or No Product in Dimerization check_conditions Review Reaction Conditions start->check_conditions lewis_acid Using Lewis Acid? check_conditions->lewis_acid high_temp High Temperature? lewis_acid->high_temp No lewis_acid_yes STOP: Causes Decomposition lewis_acid->lewis_acid_yes Yes solvent Using Solvent? high_temp->solvent No high_temp_yes STOP: Causes Decomposition high_temp->high_temp_yes Yes solvent_yes Problem: Lowers Reaction Rate solvent->solvent_yes Yes solvent_no Good: Solid-state is preferred solvent->solvent_no No recommendation Recommendation: - Use neat/solid-state conditions - Moderate temperature (e.g., 60°C) - No additives lewis_acid_yes->recommendation high_temp_yes->recommendation solvent_yes->recommendation lewis_acid_no Good high_temp_no Good solvent_no->recommendation

Caption: Decision tree for troubleshooting the key dimerization step.

References

optimizing Ainsliadimer A concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Ainsliadimer A in cell-based assays. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help you optimize your experiments.

Frequently Asked Questions (FAQs)

???+ question "What is the primary mechanism of action for this compound?"

???+ question "What is the recommended solvent and storage condition for this compound?"

???+ question "In which cell lines has this compound been tested?"

???+ question "What are the primary applications of this compound in cell-based assays?"

Experimental Protocols & Data

Determining Optimal Concentration: A Two-Step Approach

Optimizing the concentration of this compound is critical. The ideal concentration will effectively inhibit the NF-κB pathway with minimal off-target effects or cytotoxicity.

Step 1: Cytotoxicity Assay

First, determine the maximum concentration of this compound that can be used without causing significant cell death. This is often referred to as determining the IC50 (half-maximal inhibitory concentration) for cytotoxicity. A standard Lactate Dehydrogenase (LDH) or MTT assay is recommended.

Detailed Protocol: LDH Cytotoxicity Assay [1][2][3][4]

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.1 µM to 100 µM. Remember to include a "vehicle control" (medium with the same final concentration of DMSO, e.g., 0.1%) and a "maximum LDH release" control.

  • Treatment: Replace the old medium with the medium containing the different concentrations of this compound. For the "maximum LDH release" control, add a lysis buffer (like Triton X-100) 45 minutes before the endpoint.

  • Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Assay:

    • Centrifuge the plate at 400 x g for 5 minutes.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® from Promega).

    • Add the reaction mixture to each well of the new plate.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls. Select concentrations for your functional assays that show low cytotoxicity (e.g., <10-20%).

Step 2: Functional Assay (NF-κB Inhibition)

Once you have a non-toxic concentration range, you can determine the effective concentration for inhibiting NF-κB activity. This is commonly done using an NF-κB reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay [5][6][7][8]

  • Cell Seeding: Seed cells stably or transiently expressing an NF-κB-driven luciferase reporter into a white, clear-bottom 96-well plate. Allow cells to adhere and grow overnight.

  • Pre-treatment with Inhibitor: Remove the medium and add fresh medium containing various non-toxic concentrations of this compound (determined from the cytotoxicity assay). Include a vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: To activate the NF-κB pathway, add a known stimulus such as Tumor Necrosis Factor-alpha (TNF-α, 10-20 ng/mL) or Lipopolysaccharide (LPS, 100 ng/mL) to all wells except the "unstimulated" control.

  • Incubation: Incubate the plate for 6-24 hours, depending on the cell type and reporter system kinetics.

  • Lysis and Luminescence Reading:

    • Remove the medium from the wells.

    • Add a passive lysis buffer and incubate according to the manufacturer's protocol.

    • Add the luciferase assay substrate to each well.

    • Immediately measure the luminescence using a plate-reading luminometer.

  • Analysis: Normalize the luciferase signal to a co-transfected control reporter (like Renilla) or total protein content if necessary. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the "stimulated" control.

Quantitative Data Summary
Cell LineAssay TypeStimulusThis compound Conc.Observed EffectReference
HeLaNF-κB Nuclear TranslocationTNF-α (20 ng/mL)8 µMInhibition of p65 nuclear translocation[Nat Commun. 2015;6:6522]
RAW264.7IκBα PhosphorylationLPS (20 ng/mL)1-8 µMDose-dependent inhibition of IκBα phosphorylation[Nat Commun. 2015;6:6522]
293TIn vitro Kinase AssayRecombinant TRAF62 µMComplete inhibition of IκBα phosphorylation[Nat Commun. 2015;6:6522]
VariousCell ViabilityN/ANot SpecifiedInduces cell death in various cancer cells[9]

Visual Guides: Diagrams and Workflows

NF_KappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., TNF-α, LPS) Receptor Receptor (e.g., TNFR, TLR4) Stimulus->Receptor IKK_Complex IKK Complex (IKKα / IKKβ / NEMO) Receptor->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates Ainsliadimer_A This compound Ainsliadimer_A->IKK_Complex Covalently binds & Inhibits (Allosteric) IkB_p P-IκBα (Phosphorylated) IkB->IkB_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA (κB sites) NFkB_nuc->DNA Binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Activates Transcription

Caption: NF-κB signaling pathway showing inhibition by this compound.

Concentration_Optimization_Workflow start Start: Plan Experiment step1 Step 1: Determine Cytotoxicity Range (e.g., LDH or MTT Assay) start->step1 step1_details Test broad concentration range (e.g., 0.1 µM to 100 µM) step1->step1_details decision1 Is significant cytotoxicity observed (<20%)? step1->decision1 step2 Step 2: Determine Functional IC50 (e.g., NF-κB Reporter Assay) decision1->step2 Yes adjust_range Adjust concentration range (test lower concentrations) decision1->adjust_range No step2_details Test non-toxic concentrations identified in Step 1 step2->step2_details decision2 Is desired level of NF-κB inhibition achieved? step2->decision2 end Optimal Concentration Range Identified Proceed with main experiments decision2->end Yes troubleshoot Troubleshoot functional assay (See guide below) decision2->troubleshoot No adjust_range->step1 troubleshoot->step2

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

???+ question "Problem: I am not observing any inhibition of NF-κB activity."

???+ question "Problem: I am observing high levels of cell death, even at low concentrations."

???+ question "Problem: My results are inconsistent between experiments."

???+ question "Problem: The this compound stock solution appears to have a precipitate."

References

troubleshooting Ainsliadimer A precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ainsliadimer A. The information is tailored to address challenges related to its precipitation in aqueous solutions during experimental procedures.

Troubleshooting Guide

My this compound precipitated out of my aqueous buffer. What should I do?

Precipitation of this compound is a common issue due to its classification as a sesquiterpene lactone, a class of compounds known for its low water solubility.[1][2] Here are steps to troubleshoot this problem:

  • Review Your Dissolution Protocol: this compound, like many hydrophobic compounds, requires an initial dissolution in a small amount of an organic co-solvent before being diluted into your aqueous buffer. A common practice for sesquiterpene lactones is to first dissolve the compound in 100% dimethyl sulfoxide (DMSO).[3]

  • Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution should be kept to a minimum to avoid off-target effects in biological assays, yet high enough to maintain solubility. It is recommended to start with a final DMSO concentration of less than 1%. If precipitation persists, you may need to empirically determine the optimal co-solvent percentage for your specific buffer system and this compound concentration.

  • Consider Alternative Co-solvents: If DMSO is not suitable for your experimental setup, other polar organic solvents such as ethanol may be used.[4] The choice of co-solvent should be guided by its compatibility with your assay and its ability to solubilize this compound.

  • Sonication and Gentle Warming: After dilution into the aqueous buffer, gentle vortexing or sonication can help to ensure the compound is fully dispersed. Gentle warming (e.g., to 37°C) may also aid in dissolution, but care should be taken to avoid thermal degradation of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

While specific quantitative solubility data for this compound in water is not published, sesquiterpene lactones, in general, exhibit very low aqueous solubility.[1][5] For context, the table below shows the reported water solubility of other structurally related sesquiterpene lactones.

CompoundAqueous Solubility (mg/L)
Dehydrocostuslactone5.1
Costunolide26.0

This data is provided as a reference and the solubility of this compound may differ.

Q2: I am observing precipitation even when using DMSO as a co-solvent. What could be the reason?

If precipitation occurs even with the use of DMSO, consider the following:

  • Final DMSO Concentration: The final concentration of DMSO in your aqueous solution might be too low to maintain the solubility of this compound at your desired working concentration. You may need to increase the final DMSO percentage, keeping in mind the tolerance of your experimental system.

  • "Salting Out" Effect: High concentrations of salts in your buffer can decrease the solubility of hydrophobic compounds. If your buffer has a high ionic strength, this could be a contributing factor.[5] Consider preparing your this compound stock in a higher concentration of DMSO and adding a smaller volume to your final buffer to minimize the impact of buffer components on solubility.

  • Temperature: A decrease in temperature can lead to the precipitation of less soluble compounds. Ensure that your solutions are maintained at a consistent temperature throughout the experiment.

Q3: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?

Yes, for hydrophobic compounds like sesquiterpene lactones, several advanced formulation strategies can be explored, particularly for in vivo applications:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased water solubility. The use of α-, β-, and γ-cyclodextrins has been shown to significantly increase the aqueous solubility of other sesquiterpene lactones.[6]

  • Liposomes and Nanoparticles: Encapsulating this compound within lipid-based or polymeric nanoparticles can improve its dispersion and stability in aqueous media.

  • Micellar Dispersions: The use of fatty acid salts or co-solvents like polyethylene glycol (PEG) can help to form micelles that solubilize hydrophobic compounds in aqueous solutions.

It is important to note that these advanced formulation approaches require careful development and characterization to ensure they are suitable for your specific application.

Experimental Workflow & Diagrams

Below is a generalized workflow for troubleshooting the precipitation of this compound.

G cluster_0 Troubleshooting Workflow for this compound Precipitation start Start: this compound Precipitation Observed dissolution Review Dissolution Protocol: - Initial dissolution in 100% DMSO? - Correct stock concentration? start->dissolution cosolvent Optimize Co-solvent Concentration: - Final DMSO concentration < 1%? - Test incremental increases in DMSO. dissolution->cosolvent If protocol is correct success Success: this compound Solubilized dissolution->success If issue is resolved dispersion Improve Dispersion: - Gentle vortexing - Sonication - Gentle warming (e.g., 37°C) cosolvent->dispersion If precipitation persists cosolvent->success If issue is resolved alt_cosolvent Consider Alternative Co-solvents: - Ethanol - Other biocompatible solvents ph_adjust Evaluate Buffer pH: - Test a range of pH values - Ensure compatibility with assay dispersion->ph_adjust If precipitation persists dispersion->success If issue is resolved advanced_formulation Explore Advanced Formulations: - Cyclodextrins - Liposomes/Nanoparticles - Micellar Dispersions ph_adjust->advanced_formulation If precipitation persists ph_adjust->success If issue is resolved advanced_formulation->success If issue is resolved fail Persistent Precipitation: Consult further formulation literature advanced_formulation->fail If precipitation persists

Caption: A workflow diagram for troubleshooting this compound precipitation.

The following diagram illustrates the general signaling pathway inhibited by this compound, which may be relevant to researchers using this compound.

G cluster_1 Simplified NF-κB Signaling Pathway Inhibition by this compound stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimuli->receptor ikk_complex IKK Complex (IKKα, IKKβ, NEMO) receptor->ikk_complex activates ikb IκB ikk_complex->ikb phosphorylates ainsliadimer_a This compound ainsliadimer_a->ikk_complex inhibits nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Validation & Comparative

A Comparative Guide to IKK Inhibitors: Ainsliadimer A vs. BMS-345541

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The IκB kinase (IKK) complex, a cornerstone of the nuclear factor kappa B (NF-κB) signaling pathway, represents a critical therapeutic target for a myriad of inflammatory diseases and cancers. The aberrant activation of NF-κB is a known driver of tumorigenesis and inflammatory responses. This guide provides a detailed, data-driven comparison of two distinct IKK inhibitors: the natural product Ainsliadimer A and the synthetic compound BMS-345541. We delve into their mechanisms of action, inhibitory potencies, and the experimental protocols used to characterize them.

Mechanism of Action at a Glance

This compound and BMS-345541 employ fundamentally different strategies to inhibit the IKK complex.

  • This compound is a sesquiterpene lactone dimer that acts as a covalent, irreversible inhibitor . It selectively and covalently binds to a conserved cysteine residue (Cys46) located in a putative allosteric pocket of both IKKα (IKK-1) and IKKβ (IKK-2).[1] This covalent modification leads to the suppression of the kinase activity of the IKK complex.

  • BMS-345541 is a synthetic quinoxaline derivative that functions as a selective, allosteric, and reversible inhibitor of the IKK catalytic subunits.[2][3][4][5][6] It binds to an allosteric site on both IKKα and IKKβ, rather than competing with ATP, leading to a conformational change that inhibits their kinase function.[3]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the key quantitative data for the inhibition of IKKα and IKKβ by this compound and BMS-345541. It is important to note that for an irreversible inhibitor like this compound, the inhibitory constant (Ki) and the rate of inactivation (kinact) are more representative measures of potency than a traditional IC50 value.

ParameterThis compoundBMS-345541
Target(s) IKKα and IKKβ[1]IKKα and IKKβ[2][3]
Mechanism Covalent, Irreversible, Allosteric[1]Reversible, Allosteric[2][3][6]
Binding Site Cysteine 46 (Cys46)[1]Allosteric Pocket[2][3]
IKKα (IKK-1) Inhibition Inhibits, but specific IC50/Ki not reported.IC50: 4.0 µM[2][3]
IKKβ (IKK-2) Inhibition Ki: 30.25 nMkinact: 7.74 min-1kinact/Ki: 4.26 x 106 M-1s-1[1]IC50: 0.3 µM (300 nM)[2][3]
Cellular Activity Inhibits TNF-α-induced IκBα phosphorylation (HeLa cells)[1]Inhibits TNF-α-stimulated IκBα phosphorylation (THP-1 cells, IC50: ~4 µM)[3]

Signaling Pathway and Inhibition Visualization

The canonical NF-κB signaling pathway is a primary target of both this compound and BMS-345541. The diagram below illustrates this pathway and the points of intervention for each inhibitor.

NF_kappaB_Pathway Canonical NF-κB Signaling Pathway cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) RIP1->IKK_complex Activates IkBa_NFkB IκBα-p50/p65 IKK_complex->IkBa_NFkB Phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 IκBα Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Gene_Transcription Ainsliadimer_A This compound (Covalent Inhibition) Ainsliadimer_A->IKK_complex BMS_345541 BMS-345541 (Allosteric Inhibition) BMS_345541->IKK_complex

Caption: Canonical NF-κB pathway and points of IKK inhibition.

Experimental Protocols

The characterization of IKK inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays. Below are detailed methodologies for key experiments cited in the evaluation of this compound and BMS-345541.

In Vitro IKKβ Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified IKKβ and its inhibition by the test compounds.

Objective: To determine the IC50 or kinetic parameters (Ki, kinact) of a compound against IKKβ.

Materials:

  • Recombinant human IKKβ

  • GST-IκBα (substrate)

  • [γ-32P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 5 mM β-glycerophosphate, 0.1 mM Na3VO4)

  • Test compounds (this compound or BMS-345541) dissolved in DMSO

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, GST-IκBα, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant IKKβ and [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα by autoradiography using a phosphorimager.

  • Quantify the band intensities to determine the extent of inhibition at each compound concentration.

  • Calculate IC50 values or kinetic parameters by fitting the data to appropriate models.

NF-κB Luciferase Reporter Gene Assay

This cell-based assay measures the functional consequence of IKK inhibition on NF-κB-dependent gene transcription.

Objective: To assess the ability of a compound to inhibit NF-κB activation in a cellular context.

Materials:

  • HEK293 or HeLa cells

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Stimulating agent (e.g., TNF-α, LPS)

  • Test compounds (this compound or BMS-345541)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Plate the transfected cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/mL) for a defined period (e.g., 6 hours).

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

Experimental_Workflow General Experimental Workflow for IKK Inhibitor Characterization Start Start In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Reporter Assay Start->Cell_Based_Assay Data_Analysis_IV Data Analysis (IC50, Ki, kinact) In_Vitro_Assay->Data_Analysis_IV Data_Analysis_CB Data Analysis (Cellular IC50) Cell_Based_Assay->Data_Analysis_CB Mechanism_Study Mechanism of Action Studies (e.g., Covalent Labeling, Allosteric Site Mapping) Data_Analysis_IV->Mechanism_Study Data_Analysis_CB->Mechanism_Study Conclusion Conclusion: Inhibitor Potency & Mechanism Mechanism_Study->Conclusion

Caption: Workflow for characterizing IKK inhibitors.

Conclusion

Both this compound and BMS-345541 are potent inhibitors of the IKK complex, albeit through distinct mechanisms. This compound's irreversible covalent inhibition, particularly its high efficiency against IKKβ, makes it a valuable tool for chemical biology and a potential lead for developing novel anti-inflammatory and anti-cancer therapeutics. BMS-345541, as a well-characterized, reversible allosteric inhibitor, serves as a crucial reference compound for IKK-related research and demonstrates the viability of targeting allosteric sites for kinase inhibition. The choice between these inhibitors for research purposes will depend on the specific experimental context, with this compound being suitable for studies requiring sustained and irreversible IKK blockade, and BMS-345541 being preferable for applications where reversible inhibition is desired.

References

Validating the Covalent Binding of Ainsliadimer A to IKKβ: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of Ainsliadimer A as a covalent inhibitor of IκB kinase β (IKKβ). It includes a comparative analysis with other known IKKβ inhibitors, detailed experimental protocols for key validation assays, and visual representations of the relevant signaling pathway and experimental workflows.

Performance Comparison: this compound vs. Alternative IKKβ Inhibitors

This compound distinguishes itself from other well-characterized IKKβ inhibitors through its unique covalent mechanism of action. While many inhibitors target the ATP-binding site reversibly, this compound forms a stable, covalent bond with a specific cysteine residue, leading to prolonged and efficient inhibition. This section compares the key performance metrics of this compound with two other widely used IKKβ inhibitors, BMS-345541 and MLN120B.

InhibitorTarget ResidueMechanism of ActionPotencyReference
This compound Cysteine 46 (Cys46)Covalent, AllostericKᵢ = 30.25 nMkᵢₙₐ꜀ₜ = 7.743 min⁻¹[1][2]
BMS-345541 Not ApplicableAllosteric, Non-covalentIC₅₀ = 0.3 µM[3][4]
MLN120B Not ApplicableATP-competitive, ReversibleIC₅₀ = 45 - 60 nM[1]

Key Insights:

  • Covalent Advantage: this compound's covalent binding to Cys46 of IKKβ provides a distinct advantage in terms of inhibitory duration and efficiency, as indicated by its measured inactivation rate (kᵢₙₐ꜀ₜ).[1] This irreversible interaction can lead to a more sustained therapeutic effect compared to reversible inhibitors.

  • Allosteric vs. ATP-Competitive: Unlike MLN120B, which competes with ATP for binding, this compound and BMS-345541 are allosteric inhibitors.[2][3] They bind to a site distinct from the ATP-binding pocket, which can offer a higher degree of selectivity and a different mode of kinase regulation.

  • Potency Metrics: It is important to note the different potency metrics. For the covalent inhibitor this compound, the inhibition constant (Kᵢ) reflects the initial binding affinity, and the inactivation rate constant (kᵢₙₐ꜀ₜ) describes the rate of covalent bond formation. For the non-covalent inhibitors BMS-345541 and MLN120B, the half-maximal inhibitory concentration (IC₅₀) is a measure of their potency in a specific experimental setting.

Experimental Protocols for Validating Covalent Binding

To rigorously validate the covalent interaction between this compound and IKKβ, a series of biophysical and biochemical assays are essential. The following are detailed protocols for three key experiments.

In Vitro IKKβ Kinase Assay

This assay measures the enzymatic activity of IKKβ in the presence of an inhibitor. For a covalent inhibitor like this compound, a time-dependent inhibition is expected.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., a peptide containing the IκBα phosphorylation sites, such as IκBα (21-50))

  • ATP (γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection)

  • This compound and control inhibitors (dissolved in DMSO)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% BSA)

  • Stop solution (e.g., EDTA for kinase activity, or SDS-PAGE loading buffer)

  • Detection reagents (e.g., phosphospecific antibodies for IκBα, or reagents for ADP detection like ADP-Glo™)

Procedure:

  • Enzyme and Inhibitor Pre-incubation:

    • Prepare a reaction mixture containing recombinant IKKβ in kinase assay buffer.

    • Add varying concentrations of this compound or control inhibitors. As a negative control, use DMSO alone.

    • Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 15, 30, 60 minutes) at 30°C to assess time-dependent inactivation.

  • Kinase Reaction Initiation:

    • Initiate the kinase reaction by adding the IKKβ substrate and ATP to the pre-incubated mixture.

    • Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 30°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding the stop solution.

    • Analyze the phosphorylation of the substrate. This can be done by:

      • Radiometric assay: Spotting the reaction mixture onto a phosphocellulose membrane, washing away unincorporated γ-³²P-ATP, and quantifying the incorporated radioactivity using a scintillation counter.

      • Antibody-based detection (e.g., Western blot or ELISA): Separating the reaction products by SDS-PAGE, transferring to a membrane, and probing with a phosphospecific antibody against the IκBα substrate. The signal can be quantified using chemiluminescence or fluorescence.

      • Luminescence-based assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is directly proportional to kinase activity.

Data Analysis:

Plot the percentage of IKKβ activity remaining against the inhibitor concentration for each pre-incubation time point. For a covalent inhibitor, the IC₅₀ value will decrease with increasing pre-incubation time. Further kinetic analysis can be performed to determine the Kᵢ and kᵢₙₐ꜀ₜ values.

LC-MS/MS for Covalent Adduct Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to confirm the covalent binding of an inhibitor to its target protein and to identify the specific amino acid residue that is modified.

Materials:

  • Recombinant human IKKβ enzyme

  • This compound

  • Incubation buffer (e.g., PBS or HEPES buffer)

  • Denaturing buffer (e.g., 8 M urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • LC-MS/MS system (e.g., a high-resolution Orbitrap mass spectrometer coupled to a nano-LC system)

Procedure:

  • Protein-Inhibitor Incubation:

    • Incubate recombinant IKKβ with an excess of this compound (and a DMSO control) for a sufficient time to allow for covalent bond formation (e.g., 2-4 hours) at 37°C.

  • Sample Preparation for Mass Spectrometry:

    • Denature the protein samples using the denaturing buffer.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digest the protein into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Inject the peptide digests into the LC-MS/MS system.

    • Separate the peptides using a reverse-phase liquid chromatography column with a suitable gradient.

    • Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode, where the instrument cycles between a full MS scan and several MS/MS scans of the most abundant precursor ions.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the peptides from the IKKβ sequence.

    • Specifically search for a modification on cysteine residues corresponding to the mass of this compound.

    • Manually inspect the MS/MS spectra of the modified peptide to confirm the sequence and the site of modification. The fragmentation pattern should show a mass shift on the fragment ions containing the modified cysteine residue (Cys46).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to verify target engagement in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Materials:

  • Cells expressing IKKβ (e.g., HEK293T or a relevant cancer cell line)

  • This compound

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blotting reagents and antibodies against IKKβ

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with different concentrations of this compound or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours) in the cell culture incubator.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

  • Detection of Soluble IKKβ:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble IKKβ in each sample by Western blotting using an IKKβ-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble IKKβ as a function of temperature for both the treated and untreated samples.

    • This compound-bound IKKβ should exhibit a higher melting temperature (a rightward shift in the melting curve) compared to the unbound protein, confirming target engagement in the cellular environment.

Visualizing the Mechanism and Workflow

To further clarify the context and experimental approach, the following diagrams have been generated using the Graphviz DOT language.

IKK_Signaling_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor TAK1 TAK1 Complex Receptor->TAK1 IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) TAK1->IKK_Complex IKK_beta_active Active IKKβ IKK_Complex->IKK_beta_active Ainsliadimer_A This compound Ainsliadimer_A->IKK_beta_active Covalent Inhibition (Cys46) IkBa_p65_p50 IκBα-p65/p50 Complex (Cytoplasm) IKK_beta_active->IkBa_p65_p50 Phosphorylation p_IkBa_p65_p50 Phosphorylated IκBα IkBa_p65_p50->p_IkBa_p65_p50 Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa_p65_p50->Ub_Proteasome p65_p50 p65/p50 Dimer Ub_Proteasome->p65_p50 Release Nucleus Nucleus p65_p50->Nucleus Nuclear Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression

Caption: Canonical NF-κB signaling pathway and the point of inhibition by this compound.

Covalent_Binding_Workflow Start Hypothesis: This compound covalently binds to IKKβ Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Time_Dependence Time-dependent Inhibition? Kinase_Assay->Time_Dependence LC_MS LC-MS/MS Analysis Time_Dependence->LC_MS Yes Revise Re-evaluate Hypothesis Time_Dependence->Revise No Adduct_ID Covalent Adduct at Cys46 Identified? LC_MS->Adduct_ID CETSA Cellular Thermal Shift Assay (CETSA) Adduct_ID->CETSA Yes Adduct_ID->Revise No Target_Engagement Thermal Stabilization Observed? CETSA->Target_Engagement Conclusion Conclusion: This compound is a covalent IKKβ inhibitor that engages its target in cells Target_Engagement->Conclusion Yes Target_Engagement->Revise No

Caption: Experimental workflow for validating the covalent binding of this compound to IKKβ.

References

Unveiling the Selectivity of Ainsliadimer A: A Guide to its Cross-Reactivity with Cysteine-Containing Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ainsliadimer A, a natural sesquiterpenoid dimer, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the covalent modification of a specific cysteine residue, raising important questions about its selectivity and potential for cross-reactivity with other cysteine-containing proteins. This guide provides a comprehensive overview of the known interactions of this compound and details the experimental approaches required to rigorously assess its selectivity profile.

Understanding the Primary Target: IKKα/β

This compound has been identified as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] It achieves this by selectively and covalently binding to a conserved cysteine residue, Cys46, located in the activation loop of both I-kappa B kinase α (IKKα) and I-kappa B kinase β (IKKβ).[1][2] This binding is allosteric, meaning it occurs at a site other than the enzyme's active site, yet it effectively suppresses the kinase activity of the IKK complex.[1][2] The inhibition of IKKα and IKKβ prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and the transcription of pro-inflammatory and pro-survival genes.

Quantitative Data on this compound Interaction

The following table summarizes the known quantitative data for the interaction of this compound with its primary target. The lack of data for other proteins highlights the current knowledge gap in its selectivity profile.

Target ProteinResidueMethod of ActionReported Affinity/PotencyReference
IKKαCys46Covalent, Allosteric InhibitionPotent inhibitor of NF-κB pathway[1][2]
IKKβCys46Covalent, Allosteric InhibitionPotent inhibitor of NF-κB pathway[1][2]
Other Cysteine-Containing Proteins --Data not publicly available-

Experimental Protocols for Assessing Cross-Reactivity

To address the gap in understanding the selectivity of this compound, several established experimental protocols can be employed. These methods are designed to identify and quantify the interactions of a small molecule with a wide range of proteins in a complex biological sample.

Competitive Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling is a powerful chemoproteomic technique to assess the selectivity of covalent inhibitors.

  • Principle: This method uses a broad-spectrum, cysteine-reactive probe that is tagged with a reporter (e.g., a fluorophore or biotin). In a competitive experiment, a complex proteome (e.g., cell lysate) is pre-incubated with this compound. The cysteine-reactive probe is then added. If this compound binds to a specific protein, it will block the binding of the probe. The reduction in probe labeling for a particular protein, as quantified by mass spectrometry, indicates it as a target of this compound.

  • Methodology:

    • Proteome Preparation: Prepare lysates from relevant cell lines or tissues.

    • Inhibitor Incubation: Incubate the proteome with varying concentrations of this compound (and a vehicle control).

    • Probe Labeling: Add a cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the samples and incubate to label the remaining accessible cysteines.

    • Reporter Tagging: Use click chemistry to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified probe.

    • Enrichment and Digestion: Enrich the biotin-labeled proteins using streptavidin beads, followed by on-bead tryptic digestion to release the peptides.

    • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled cysteine sites.

    • Data Analysis: Compare the spectral counts or peak intensities of the cysteine-containing peptides between the this compound-treated and control samples to determine the IC50 values for each target.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to monitor the target engagement of a compound in a cellular context.

  • Principle: The binding of a ligand to a protein typically increases its thermal stability. CETSA measures the change in the thermal stability of proteins in response to drug treatment.

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound or a vehicle control.

    • Heating: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analysis: Analyze the soluble protein fraction by Western blot for specific candidate proteins or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

    • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of this compound indicates a direct interaction.

Visualizing Key Processes

Signaling Pathway of this compound

AinsliadimerA_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_inhibition Inhibition by this compound cluster_nfkb Canonical NF-κB Pathway Stimuli e.g., TNF-α, IL-1β IKK_complex IKKα/β Complex Stimuli->IKK_complex Activates Ainsliadimer_A This compound Ainsliadimer_A->IKK_complex Covalent binding to Cys46 IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB Degradation (Ubiquitination) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces

Caption: Mechanism of NF-κB pathway inhibition by this compound.

Experimental Workflow for Cross-Reactivity Profiling

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_abpp Competitive ABPP cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture/ Tissue Homogenate Lysate_Prep Proteome Extraction (Cell Lysate) Cell_Culture->Lysate_Prep Incubation Incubate with This compound Lysate_Prep->Incubation Probe_Labeling Add Cysteine-Reactive Probe (e.g., IA-alkyne) Incubation->Probe_Labeling Click_Chemistry Click Chemistry with Biotin-Azide Reporter Probe_Labeling->Click_Chemistry Enrichment Streptavidin Enrichment of Labeled Proteins Click_Chemistry->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Quantitative Proteomic Data Analysis LC_MS->Data_Analysis Target_ID Identification of Off-Targets Data_Analysis->Target_ID

References

A Comparative Analysis of Ainsliadimer A and Synthetic IKK Inhibitors for NF-κB Pathway Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the IκB kinase (IKK) complex, a central node in the nuclear factor-κB (NF-κB) signaling pathway, represents a critical therapeutic strategy for a multitude of inflammatory diseases and cancers. While numerous synthetic IKK inhibitors have been developed, natural products continue to offer novel chemical scaffolds and mechanisms of action. This guide provides an objective comparison of the naturally occurring sesquiterpenoid, Ainsliadimer A, with two well-characterized synthetic IKK inhibitors, BMS-345541 and TPCA-1, supported by available experimental data.

Mechanism of Action: A Tale of Two Approaches

This compound, a natural product isolated from Ainsliaea macrocephala, stands out due to its unique mechanism of action. It functions as a potent and selective allosteric inhibitor of both IKKα and IKKβ.[1] This inhibition is achieved through the covalent binding to a conserved cysteine residue (Cys46) within the activation loop of the kinases.[1] This irreversible interaction effectively locks the enzymes in an inactive state, thereby blocking both the canonical and non-canonical NF-κB pathways.

In contrast, the synthetic inhibitors BMS-345541 and TPCA-1 employ different strategies to suppress IKK activity. BMS-345541 is also an allosteric inhibitor, but it binds to a different site than this compound and does so non-covalently.[2][3][4] TPCA-1, on the other hand, is an ATP-competitive inhibitor, directly competing with ATP for binding to the kinase domain of IKKβ.[5]

Efficacy at a Glance: A Quantitative Comparison

Direct head-to-head comparisons of IC50 values under identical experimental conditions are limited in the current literature. However, by compiling data from various studies, we can establish a comparative view of the potency of these inhibitors.

InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Source
This compound IKKα, IKKβCovalent AllostericKi = 30.25 nM (for IKKβ)[1]
BMS-345541 IKKβ > IKKαAllostericIC50 = 0.3 µM (for IKKβ), 4 µM (for IKKα)[2][3][4][6]
TPCA-1 IKKβ >> IKKαATP-CompetitiveIC50 = 17.9 nM (for IKKβ)[5][7][8]

It is important to note that IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. Therefore, a direct comparison of these values from different studies should be interpreted with caution.

A study directly comparing this compound and BMS-345541 in a cellular context provides more direct evidence of their relative efficacy. In LPS-stimulated RAW264.7 macrophages, 8 µM of this compound was shown to be more effective at inhibiting the phosphorylation of IκBα than 20 µM of BMS-345541.[9] Furthermore, in an in vivo tumor model, this compound demonstrated a comparable anti-tumor effect to BMS-345541, highlighting its potential as a therapeutic agent.[9]

Signaling Pathway and Inhibition Points

The following diagram illustrates the canonical NF-κB signaling pathway and the points of inhibition for this compound and the synthetic inhibitors.

G IKK/NF-κB Signaling Pathway and Inhibitor Targets cluster_stimuli Stimuli cluster_receptor Receptor Complex cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors TNF-α TNF-α Receptor Receptor TNF-α->Receptor IL-1 IL-1 IL-1->Receptor LPS LPS LPS->Receptor IKK Complex (IKKα/IKKβ/NEMO) IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK Complex (IKKα/IKKβ/NEMO) Activation IκBα IκBα IKK Complex (IKKα/IKKβ/NEMO)->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Degradation & Release Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation This compound This compound This compound->IKK Complex (IKKα/IKKβ/NEMO) Covalent Allosteric Inhibition BMS-345541 BMS-345541 BMS-345541->IKK Complex (IKKα/IKKβ/NEMO) Allosteric Inhibition TPCA-1 TPCA-1 TPCA-1->IKK Complex (IKKα/IKKβ/NEMO) ATP-Competitive Inhibition

Caption: IKK/NF-κB pathway and inhibitor targets.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of efficacy data, detailed experimental protocols are crucial. Below are outlines of common assays used to evaluate IKK inhibitors.

In Vitro IKKβ Kinase Assay (IC50 Determination)

This assay directly measures the enzymatic activity of purified IKKβ and the inhibitory effect of a compound.

  • Reaction Setup: A reaction mixture is prepared containing purified recombinant IKKβ enzyme, a specific peptide substrate (e.g., a biotinylated IκBα peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Serial dilutions of the test compound (this compound, BMS-345541, or TPCA-1) are added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • ELISA-based Assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay: Western Blot for IκBα Phosphorylation

This assay assesses the ability of an inhibitor to block IKK activity within a cellular context.

  • Cell Culture and Treatment: A suitable cell line (e.g., RAW264.7 macrophages or HeLa cells) is cultured. The cells are pre-treated with various concentrations of the IKK inhibitor for a specific time (e.g., 1 hour).

  • Stimulation: The NF-κB pathway is activated by adding a stimulus such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: The cells are lysed to extract total cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of IκBα (p-IκBα). A primary antibody against total IκBα and a loading control (e.g., β-actin or GAPDH) are also used on the same or parallel blots for normalization.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a chemiluminescent substrate. The resulting light signal is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the p-IκBα band is quantified and normalized to the total IκBα and/or the loading control to determine the extent of inhibition.

G Experimental Workflow for IKK Inhibitor Evaluation cluster_invitro In Vitro Assay cluster_cellular Cellular Assay cluster_reporter Reporter Gene Assay Purified IKKβ Purified IKKβ Add Substrate & ATP Add Substrate & ATP Purified IKKβ->Add Substrate & ATP Add Inhibitor Add Inhibitor Add Substrate & ATP->Add Inhibitor Incubate Incubate Add Inhibitor->Incubate Measure Phosphorylation Measure Phosphorylation Incubate->Measure Phosphorylation Calculate IC50 Calculate IC50 Measure Phosphorylation->Calculate IC50 Culture Cells Culture Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Culture Cells->Pre-treat with Inhibitor Stimulate (LPS/TNF-α) Stimulate (LPS/TNF-α) Pre-treat with Inhibitor->Stimulate (LPS/TNF-α) Cell Lysis Cell Lysis Stimulate (LPS/TNF-α)->Cell Lysis Western Blot for p-IκBα Western Blot for p-IκBα Cell Lysis->Western Blot for p-IκBα Analyze Inhibition Analyze Inhibition Western Blot for p-IκBα->Analyze Inhibition Transfect Cells with NF-κB Reporter Transfect Cells with NF-κB Reporter Treat with Inhibitor & Stimulus Treat with Inhibitor & Stimulus Transfect Cells with NF-κB Reporter->Treat with Inhibitor & Stimulus Measure Reporter Activity Measure Reporter Activity Treat with Inhibitor & Stimulus->Measure Reporter Activity Determine Efficacy Determine Efficacy Measure Reporter Activity->Determine Efficacy

Caption: Workflow for evaluating IKK inhibitors.

Conclusion

This compound presents a compelling profile as a natural IKK inhibitor with a distinct covalent, allosteric mechanism of action. While direct comparative IC50 data with synthetic inhibitors like BMS-345541 and TPCA-1 is not available from a single study, cellular assays suggest that this compound possesses potent inhibitory activity, potentially exceeding that of BMS-345541 at similar concentrations. Its demonstrated in vivo efficacy further underscores its therapeutic potential. The choice between these inhibitors will ultimately depend on the specific research or therapeutic context, considering factors such as desired selectivity, mode of action, and pharmacokinetic properties. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of their efficacy.

References

Unveiling the Allosteric Inhibition of IKKβ by Ainsliadimer A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ainsliadimer A, a natural product with potent anti-inflammatory and anti-cancer properties, and other inhibitors of IκB kinase β (IKKβ). The focus is on confirming the allosteric inhibition mechanism of this compound, supported by experimental data and detailed protocols.

Executive Summary

This compound has been identified as a potent allosteric inhibitor of IKKα/β.[1][2] It covalently binds to a conserved cysteine residue (Cys46) located outside the ATP-binding pocket, inducing a conformational change that suppresses kinase activity.[1][2] This mechanism offers a distinct advantage over traditional ATP-competitive inhibitors, potentially leading to higher selectivity and reduced off-target effects. This guide presents a comparative analysis of this compound with other known IKKβ inhibitors, including the well-characterized allosteric inhibitor BMS-345541 and several ATP-competitive inhibitors.

Data Presentation: Quantitative Comparison of IKKβ Inhibitors

The inhibitory activities of this compound and other selected IKKβ inhibitors are summarized in the table below. It is important to note that direct comparison of IC50 and Ki values should be approached with caution, as experimental conditions can vary between studies.

InhibitorInhibition MechanismTarget(s)IC50 / KiReference(s)
This compound Allosteric (Covalent) IKKα, IKKβ Ki = 30.25 nM (for IKKβ) [1][2]
BMS-345541Allosteric (Non-covalent)IKKβ > IKKαIC50 = 0.3 µM (for IKKβ)[3][4][5]
MLN120BATP-competitiveIKKβIC50 = 45 nM[5]
TPCA-1ATP-competitiveIKKβ > IKKαIC50 = 17.9 nM[5]
SC-514ATP-competitiveIKKβIC50 = 3-12 µM[5]

Experimental Protocols: Confirming Allosteric Inhibition

The following are detailed methodologies for key experiments used to confirm the allosteric inhibition mechanism of this compound.

IKKβ Kinase Activity Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by IKKβ.

  • Reagents and Materials:

    • Recombinant human IKKβ enzyme

    • IKKβ substrate (e.g., GST-IκBα)

    • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)

    • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (this compound and comparators)

    • 96-well plates

    • Phosphorimager or luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • In a 96-well plate, add the recombinant IKKβ enzyme to each well.

    • Add the diluted test compounds to the respective wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the IKKβ substrate and ATP.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction (e.g., by adding SDS-PAGE loading buffer or a specific stop reagent).

    • Analyze the results. For radiolabeled assays, separate the reaction products by SDS-PAGE and quantify the phosphorylated substrate using a phosphorimager. For ADP-Glo™ assays, measure the luminescence, which is proportional to the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6][7]

NF-κB Reporter Gene Assay

This cell-based assay determines the effect of an inhibitor on the NF-κB signaling pathway downstream of IKKβ.

  • Reagents and Materials:

    • HEK293T or other suitable cell line

    • NF-κB luciferase reporter plasmid

    • Transfection reagent

    • Cell culture medium and supplements

    • TNF-α or other NF-κB pathway activator

    • Test compounds

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

    • After 24-48 hours, replace the medium with fresh medium containing serial dilutions of the test compounds.

    • Pre-incubate the cells with the compounds for a specific time (e.g., 1-2 hours).

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration and determine the IC50 value.[8][9][10][11][12]

Site-Directed Mutagenesis

This technique is used to confirm the specific binding site of a covalent inhibitor by mutating the target amino acid residue.

  • Reagents and Materials:

    • Wild-type IKKβ expression plasmid

    • Mutagenic primers designed to change the cysteine at position 46 to a non-reactive amino acid (e.g., serine or alanine)

    • High-fidelity DNA polymerase

    • DpnI restriction enzyme

    • Competent E. coli cells

    • DNA sequencing reagents

  • Procedure:

    • Design and synthesize mutagenic primers containing the desired C46S or C46A mutation.

    • Perform PCR using the wild-type IKKβ plasmid as a template and the mutagenic primers to generate the mutated plasmid.

    • Digest the parental (non-mutated) DNA template with DpnI, which specifically cleaves methylated DNA.

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

    • Select for transformed colonies and isolate the plasmid DNA.

    • Verify the desired mutation by DNA sequencing.

    • Express and purify the mutant IKKβ protein.

    • Perform the IKKβ kinase activity assay with the wild-type and mutant enzymes in the presence of this compound. A significant reduction or loss of inhibitory activity against the mutant enzyme compared to the wild-type confirms that Cys46 is the covalent binding site.

Mandatory Visualizations

Signaling Pathway of NF-κB Activation and Inhibition

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK_Complex IKK Complex (IKKα/β/γ) TNFR->IKK_Complex Activation IκBα IκBα IKK_Complex->IκBα P NF-κB NF-κB (p50/p65) IκBα->NF-κB Ub Ubiquitin IκBα->Ub Ubiquitination NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation Proteasome Proteasome Ub->Proteasome Degradation Ainsliadimer_A Ainsliadimer_A Ainsliadimer_A->IKK_Complex Allosteric Inhibition (Cys46) ATP_Competitive_Inhibitor ATP_Competitive_Inhibitor ATP_Competitive_Inhibitor->IKK_Complex ATP-binding site Inhibition DNA DNA NF-κB_nucleus->DNA Binds to κB sites Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: NF-κB signaling pathway and points of inhibition.

Experimental Workflow for Confirming Covalent Allosteric Inhibition

Experimental_Workflow cluster_hypothesis Hypothesis cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_conclusion Conclusion Hypothesis This compound is a covalent allosteric inhibitor of IKKβ at Cys46 Kinase_Assay IKKβ Kinase Assay Hypothesis->Kinase_Assay Reporter_Assay NF-κB Reporter Assay Hypothesis->Reporter_Assay WT_IKK Wild-Type IKKβ Kinase_Assay->WT_IKK Mutant_IKK C46S Mutant IKKβ Kinase_Assay->Mutant_IKK Result_Kinase Inhibition of WT IKKβ No/Reduced Inhibition of Mutant IKKβ WT_IKK->Result_Kinase Mutant_IKK->Result_Kinase Conclusion This compound is confirmed as a covalent allosteric inhibitor of IKKβ Result_Kinase->Conclusion Cell_Treatment Treat cells with this compound and stimulate with TNF-α Reporter_Assay->Cell_Treatment Result_Reporter Dose-dependent decrease in NF-κB activity Cell_Treatment->Result_Reporter Result_Reporter->Conclusion

Caption: Workflow for confirming this compound's mechanism.

Logical Relationship of Allosteric vs. ATP-Competitive Inhibition

Inhibition_Mechanisms cluster_allosteric Allosteric Inhibition cluster_atp_competitive ATP-Competitive Inhibition IKKβ_Enzyme IKKβ Enzyme Allosteric_Site Allosteric Site (contains Cys46) IKKβ_Enzyme->Allosteric_Site ATP_Site ATP-Binding Site IKKβ_Enzyme->ATP_Site Conformational_Change Conformational Change Allosteric_Site->Conformational_Change Ainsliadimer_A This compound Ainsliadimer_A->Allosteric_Site Activity_Blocked_A Kinase Activity Blocked Conformational_Change->Activity_Blocked_A ATP_Binding_Blocked ATP Binding Blocked ATP_Site->ATP_Binding_Blocked ATP_Inhibitor ATP-Competitive Inhibitor ATP_Inhibitor->ATP_Site Activity_Blocked_C Kinase Activity Blocked ATP_Binding_Blocked->Activity_Blocked_C

Caption: Allosteric vs. ATP-competitive inhibition of IKKβ.

References

Safety Operating Guide

Prudent Disposal of Ainsliadimer A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this document outlines the recommended procedures for the safe handling and disposal of Ainsliadimer A, a potent inhibitor of the NF-κB pathway.[1] Given the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandated.

This compound is a complex sesquiterpenoid dimer with significant biological activity.[1] As such, it should be handled as a potentially hazardous substance. The following guidelines are based on standard laboratory practices for the disposal of potent, biologically active research chemicals of unknown toxicity and environmental impact.

Quantitative Data

A comprehensive safety assessment for this compound is hindered by the lack of publicly available quantitative data. A substance's SDS typically provides the following critical information for safe handling and disposal. Researchers should exercise extreme caution in the absence of these specifics for this compound.

PropertyValue
Physical State Solid
Appearance Not specified
Odor Not specified
Melting Point/Range Not specified
Boiling Point/Range Not specified
Solubility Not specified
Vapor Pressure Not specified
Vapor Density Not specified
Flash Point Not specified
Autoignition Temp. Not specified
Acute Toxicity (Oral) Not specified
Aquatic Toxicity Not specified

Experimental Protocols: Disposal Procedures

The following step-by-step instructions are provided for the disposal of this compound waste. These procedures are designed to minimize exposure and environmental contamination.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) at all times when handling this compound.

2. Waste Segregation:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., weighing paper, pipette tips, gloves, vials) should be collected in a dedicated, clearly labeled hazardous waste container. The label should read: "Hazardous Waste: this compound, Potent Biologically Active Compound".

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. The label should include the name of the compound and all solvents present. Do not mix with other waste streams unless compatibility is certain.

3. Decontamination of Glassware and Surfaces:

  • Reusable glassware should be decontaminated by rinsing with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. The solvent rinse should be collected as hazardous liquid waste.

  • Following the solvent rinse, wash glassware with soap and water.

  • Work surfaces should be wiped down with a solvent-soaked cloth, with the cloth disposed of as solid hazardous waste.

4. Disposal of Expired or Unused this compound:

  • Pure, unused, or expired this compound should not be disposed of down the drain or in regular trash.

  • It must be packaged in a sealed container, clearly labeled, and disposed of through your institution's chemical waste management program.

5. Final Disposal:

  • All collected hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific procedures and to schedule a waste pickup.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Contaminated disposables (gloves, tips, vials) waste_type->solid_waste Solid liquid_waste Solutions containing This compound waste_type->liquid_waste Liquid collect_solid Collect in labeled hazardous waste container solid_waste->collect_solid ehs Contact Environmental Health & Safety (EHS) collect_solid->ehs collect_liquid Collect in sealed, labeled hazardous waste container liquid_waste->collect_liquid collect_liquid->ehs disposal Dispose via licensed hazardous waste vendor ehs->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Ainsliadimer A

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Personal Protective Equipment for Handling Ainsliadimer A

Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.

Audience: Researchers, scientists, and drug development professionals.

Hazard Assessment and Key Safety Information

This compound is a sesquiterpenoid lactone dimer with potent biological activity. While a specific Safety Data Sheet (SDS) is not publicly available, published research indicates that it is a cytotoxic compound that induces cell death and inhibits the NF-κB signaling pathway.[1][2] Due to its cytotoxic nature, this compound should be handled as a potent and hazardous compound. All personnel must be trained in the safe handling of potent compounds before working with this substance.

Assumed Hazards:

  • High Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Skin and Eye Irritant: May cause irritation upon contact.

  • Sensitizer: May cause an allergic skin reaction.

  • Target Organ Effects: Based on its mechanism of action, it may have effects on specific organs or biological pathways.

Physicochemical and Identifier Data
PropertyValueSource
CAS Number 1039431-94-1[1][3]
Molecular Formula C30H34O7[1]
Molecular Weight 506.6 g/mol [1]
Appearance Solid (Specific color and form not detailed in available literature)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO and ethanol.[1] Specific solubility data is not available.N/A
IUPAC Name (3aS,3'As,6aR,6'ar,7'as,8'R,9aR,9bS,10'as,10'bs,10'cs)-eicosahydro-7'a,10'a-dihydroxy-3,3',6,6'-tetrakis(methylene)spiro[azuleno[4,5-b]furan-9(2H),8'-[8H]cyclopent[3][4]azuleno[4,5-b]furan]-2,2',8(3H,3'H)-trione[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

PPE CategoryMinimum Requirement
Hand Protection Double-gloving with nitrile gloves is required. Change gloves immediately if contaminated.
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. A full-face shield must be worn when handling the powder or solutions.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator is required when handling the powder outside of a certified chemical fume hood or biological safety cabinet.
Body Protection A disposable, solid-front, back-tying laboratory coat is required. For larger quantities or procedures with a high risk of splashing, chemical-resistant coveralls are recommended.
Foot Protection Closed-toe, non-perforated shoes are mandatory. Disposable shoe covers should be worn in designated handling areas.

Operational Plan: Safe Handling Procedures

Designated Handling Area

All work with this compound, both in powder and solution form, must be conducted in a designated and clearly marked area. This area should be equipped with a certified chemical fume hood or a Class II biological safety cabinet. Access to this area should be restricted to authorized personnel only.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks. If compromised, follow spill procedures immediately.

  • Store this compound in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • A stock solution in an appropriate solvent (e.g., DMSO) should be stored at -20°C or -80°C as recommended by the supplier.[1]

Weighing and Solution Preparation

The following workflow should be followed for weighing the solid compound and preparing solutions:

Weighing_and_Solution_Preparation Workflow for Weighing and Solution Preparation of this compound cluster_0 Preparation cluster_1 Weighing cluster_2 Solution Preparation cluster_3 Cleanup A Don appropriate PPE B Prepare designated handling area (fume hood/BSC) A->B C Gather all necessary equipment and reagents B->C D Tare analytical balance with weigh paper/boat C->D E Carefully transfer this compound powder to balance D->E F Record weight and securely close primary container E->F G Transfer weighed powder to a suitable vial F->G H Add solvent to the desired concentration G->H I Cap and vortex/sonicate to ensure complete dissolution H->I J Label the solution vial clearly I->J K Decontaminate all surfaces and equipment J->K L Dispose of all waste in designated cytotoxic waste containers K->L M Doff PPE correctly L->M

Workflow for weighing and preparing this compound solutions.
Experimental Use

  • When performing experiments, ensure that all procedures are conducted within a fume hood or biological safety cabinet.

  • Use disposable plastic-backed absorbent pads to line the work surface and contain any potential spills.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and aerosol generation.

Emergency Procedures

Spills

A spill kit specifically for cytotoxic compounds must be readily available.

Spill_Response_Plan Spill Response Plan for this compound Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate PPE Don appropriate PPE from spill kit Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Decontaminate Decontaminate the area with an appropriate solution (e.g., 10% bleach followed by 70% ethanol) Contain->Decontaminate Collect Collect all contaminated materials Decontaminate->Collect Dispose Dispose of waste in cytotoxic waste container Collect->Dispose Report Report the spill to the safety officer Dispose->Report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.